molecular formula C58H79ClN12O6S B12420813 IMS2186

IMS2186

Numéro de catalogue: B12420813
Poids moléculaire: 1107.8 g/mol
Clé InChI: UGJRTGFGCTUIRA-OBGAPNQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IMS2186 is a useful research compound. Its molecular formula is C58H79ClN12O6S and its molecular weight is 1107.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C58H79ClN12O6S

Poids moléculaire

1107.8 g/mol

Nom IUPAC

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C58H79ClN12O6S/c1-39-50(78-38-65-39)42-16-14-40(15-17-42)35-62-54(75)47-34-44(72)36-71(47)55(76)51(57(2,3)4)67-48(73)12-10-8-6-5-7-9-11-13-49(74)69-32-30-68(31-33-69)27-23-46(41-18-20-43(59)21-19-41)66-56(77)58(60)24-28-70(29-25-58)53-45-22-26-61-52(45)63-37-64-53/h14-22,26,37-38,44,46-47,51,72H,5-13,23-25,27-36,60H2,1-4H3,(H,62,75)(H,66,77)(H,67,73)(H,61,63,64)/t44-,46+,47+,51-/m1/s1

Clé InChI

UGJRTGFGCTUIRA-OBGAPNQASA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to a Plausible Mechanism of Action for IMS2186: Targeting the IRAK4/NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific molecular mechanism of action for IMS2186, a preclinical immunomodulator developed by Clearside Biomedical, is not publicly available. This guide provides a detailed overview of a plausible and well-documented mechanism for an immunomodulatory agent intended for inflammatory eye diseases: the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the subsequent suppression of the NF-κB signaling pathway. This document is intended for research, scientific, and drug development professionals.

Introduction: The IRAK4/NF-κB Pathway in Ocular Inflammation

The innate immune system is a critical contributor to the inflammatory processes underlying various ocular pathologies, including dry age-related macular degeneration. A central hub in innate immune signaling is the Myddosome complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase in this complex, and its activation is an indispensable step in propagating the inflammatory signal.[3]

Upon activation, IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB then translocates to the nucleus and drives the expression of a wide array of pro-inflammatory genes, including cytokines such as TNF-α and IL-6, which are key mediators of inflammation.[4] Given its pivotal role, the selective inhibition of IRAK4 presents a compelling therapeutic strategy to modulate the immune response in a targeted manner.

Quantitative Data: Potency of Representative IRAK4 Inhibitors

The following table summarizes the in vitro potency of several known small molecule IRAK4 inhibitors. This data provides a benchmark for the level of activity expected from a clinical candidate targeting this kinase.

Compound NameAssay TypeIC50 (nM)Reference
Zimlovisertib (PF-06650833)Cell-based0.2[5]
Zimlovisertib (PF-06650833)PBMC Assay2.4[5]
Zimlovisertib (PF-06650833)Kinase Assay0.52[6]
Zabedosertib (BAY 1834845)Kinase Assay3.55[5][6]
IRAK4-IN-4Kinase Assay2.8[5]
IRAK4-IN-21Kinase Assay5[7]
IRAK4-IN-22Kinase Assay3[8]
AZ1495Kinase Assay5[5]
BMS-986126Kinase Assay5.3[9]

Signaling Pathway Visualization

The diagram below illustrates the canonical IRAK4-mediated NF-κB signaling pathway, a primary target for immunomodulatory therapies. Activation of TLRs or IL-1Rs by their respective ligands leads to the recruitment of MyD88 and IRAK family kinases. The kinase activity of IRAK4 is essential for the downstream phosphorylation events that culminate in the activation of NF-κB and the transcription of inflammatory genes.

IRAK4_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DNA κB DNA sites NFkB_nucleus->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription Inhibitor This compound (Hypothetical IRAK4i) Inhibitor->IRAK4 Inhibition

Caption: IRAK4-mediated NF-κB signaling pathway.

Experimental Protocols

Characterizing a novel IRAK4 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

This protocol describes a method to measure the direct inhibition of IRAK4 kinase activity.

Objective: To determine the IC50 value of a test compound against recombinant human IRAK4.

Principle: A luminescent assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction. Inhibition of IRAK4 results in a decreased production of ADP and a lower luminescent signal.[10]

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]

  • Substrate (e.g., Myelin Basic Protein (MBP))

  • ATP

  • Test compound serial dilutions

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a 2X ATP/substrate solution by adding the desired concentration of ATP and substrate to the kinase buffer.

  • Dispense the test compound at various concentrations into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the IRAK4 enzyme to the wells containing the test compound and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding the 2X ATP/substrate solution to all wells.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a non-linear regression curve fit.

This protocol details a high-content imaging assay to quantify the inhibition of NF-κB translocation to the nucleus.

Objective: To measure the effect of an IRAK4 inhibitor on stimulus-induced NF-κB nuclear translocation in a cellular context.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with IL-1β or LPS), NF-κB translocates to the nucleus. This event can be visualized and quantified using immunofluorescence microscopy and automated image analysis.[11]

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cell line like HEK293 expressing the IL-1 receptor).

  • Cell culture medium and reagents.

  • Stimulant (e.g., IL-1β or LPS).

  • Test compound serial dilutions.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against an NF-κB subunit (e.g., anti-p65).

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system.

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1 hour.

  • Stimulate the cells with a pre-determined concentration of IL-1β or LPS for 30-60 minutes. Include an unstimulated control.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI and cell morphology.

  • Quantify the intensity of the NF-κB (p65) fluorescence in both compartments for each cell.

  • Calculate a nuclear-to-cytoplasmic fluorescence intensity ratio. An increase in this ratio indicates translocation.

  • Determine the IC50 of the test compound for inhibiting the stimulus-induced increase in the nuclear-to-cytoplasmic ratio.

This protocol is for assessing target engagement by measuring the phosphorylation of IRAK1, a direct substrate of IRAK4.

Objective: To confirm that the test compound inhibits IRAK4 kinase activity within the cell by observing the downstream effect on IRAK1 phosphorylation.

Principle: IRAK4 activation leads to the phosphorylation of IRAK1. An effective IRAK4 inhibitor will prevent this phosphorylation event, which can be detected by Western blot using a phospho-specific antibody.[1]

Materials:

  • Cell line responsive to TLR/IL-1R stimulation (e.g., PBMCs).

  • Stimulant (e.g., LPS).

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Seed cells and treat with the test compound at various concentrations for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration of the lysates.[1]

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-IRAK1 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply ECL substrate and capture the chemiluminescent signal.

  • Strip the membrane and re-probe with anti-total-IRAK1 and anti-GAPDH antibodies to ensure equal protein loading.

  • Analyze the band intensities to determine the ratio of phosphorylated IRAK1 to total IRAK1.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a novel IRAK4 inhibitor.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Validation In Vitro Validation cluster_Mechanism Mechanism of Action cluster_Preclinical Preclinical Development HTS High-Throughput Screen (Biochemical Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical Assay) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular_Assay Cellular Potency Assay (e.g., Cytokine Release) IC50->Cellular_Assay Target_Engagement Target Engagement (p-IRAK1 Western Blot) Cellular_Assay->Target_Engagement Downstream_Signaling Downstream Pathway Analysis (NF-κB Translocation) Target_Engagement->Downstream_Signaling In_Vivo In Vivo Efficacy Models (e.g., Ocular Inflammation Model) Downstream_Signaling->In_Vivo

Caption: Workflow for IRAK4 inhibitor characterization.

Conclusion

Targeting the IRAK4 kinase is a promising therapeutic strategy for mitigating the uncontrolled inflammation that drives many debilitating diseases, including those affecting the eye. The inhibition of IRAK4 effectively shuts down a critical signaling node, preventing the activation of NF-κB and the subsequent production of inflammatory mediators. While the exact mechanism of this compound remains to be elucidated, the detailed framework provided herein for an IRAK4 inhibitor offers a comprehensive guide to the types of data, experimental approaches, and underlying biology that are fundamental to the development of such a targeted immunomodulatory agent.

References

IMS2186: A Technical Guide to its Anti-Angiogenic and Anti-Proliferative Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel synthetic compound IMS2186, focusing on its anti-angiogenic and anti-proliferative properties. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound is a small molecule developed as a potential therapeutic agent for choroidal neovascularization (CNV), a condition characterized by the abnormal growth of blood vessels in the eye.[1][2] The primary mechanism of action for this compound is believed to be multifactorial, targeting key pathological processes upstream of vascular endothelial growth factor (VEGF).[1][3]

The proposed anti-angiogenic and anti-proliferative pathway of this compound involves two key actions:

  • Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G2 phase.[1][4][5] This inhibition of cell division is a critical component of its anti-proliferative effect on various cell types involved in neovascularization and scar formation.

  • Inhibition of Pro-inflammatory Cytokines: The compound inhibits the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[1][4] These pro-inflammatory molecules are known to contribute to an inflammatory environment that promotes angiogenesis. By suppressing their production, this compound exerts both anti-inflammatory and indirect anti-angiogenic effects.

This dual mechanism suggests that this compound may offer a broader therapeutic window compared to agents that solely target the VEGF pathway, potentially reducing the likelihood of resistance and addressing the inflammatory component of neovascular diseases.[1]

Quantitative Biological Activity

In vitro studies have demonstrated the potency of this compound across a range of biological activities critical to its therapeutic potential. The following tables summarize the key quantitative data, specifically the half-maximal inhibitory concentration (IC50) values.

Biological Activity Cell Type/Assay IC50 (µM)
Anti-Proliferation Human Fibroblast Cells1.0 - 3.0[1][2][3]
Human Cancer Cells0.3 - 3.0[1][2][3]
Anti-Angiogenesis Endothelial Tube Formation0.1 - 0.3[1][2][3]
Anti-Inflammatory Inhibition of PGE2/TNF-α Production (Macrophages)0.3 - 1.0[1][2][3]
Anti-Migration Macrophage Migration1.0[1][2][3]

Key Experimental Protocols

The following sections detail the methodologies for the key in vitro and in vivo experiments cited in the research of this compound.

In Vitro Assays

a) Cell Proliferation Assay:

  • Cell Lines: Human fibroblast cells and various human cancer cell lines were used.[1][3]

  • Methodology: Cells were seeded in appropriate culture plates and treated with varying concentrations of this compound (0.3-10 µM) for 22 hours.[3] Cell proliferation was assessed using a standard method such as the MTT assay, which measures the metabolic activity of viable cells. The IC50 value was determined as the concentration of this compound that inhibited cell proliferation by 50% compared to untreated controls.

b) Endothelial Tube Formation Assay:

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) are typically used for this assay.

  • Methodology: HUVECs were seeded on a basement membrane matrix (e.g., Matrigel) in the presence of a pro-angiogenic stimulus, such as VEGF (10 ng/mL).[3] Concurrently, cells were treated with different concentrations of this compound (0-10 µM) for 22 hours.[3] The formation of capillary-like structures (tubes) was observed and quantified under a microscope. The IC50 value was calculated as the concentration of this compound that inhibited tube formation by 50%.

c) Pro-inflammatory Cytokine Production Assay:

  • Cell Line: Macrophage cell lines (e.g., RAW 264.7) were utilized.

  • Methodology: Macrophages were stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce the production of PGE2 and TNF-α. The stimulated cells were then treated with various concentrations of this compound (0.1-10 µM) for 24 hours.[3] The levels of PGE2 and TNF-α in the cell culture supernatant were measured using enzyme-linked immunosorbent assays (ELISAs). The IC50 value was determined as the concentration of this compound that inhibited the production of these cytokines by 50%.

d) Macrophage Migration Assay:

  • Cell Line: Macrophage cell lines were used.

  • Methodology: A chemotaxis assay, such as the Boyden chamber assay, was employed. Macrophages were placed in the upper chamber of the transwell, and a chemoattractant was placed in the lower chamber. Cells were treated with different concentrations of this compound (0.1-10 µM) for 1.5 hours.[3] The number of cells that migrated through the porous membrane to the lower chamber was quantified. The IC50 value was the concentration of this compound that inhibited macrophage migration by 50%.

In Vivo Studies

a) Ocular Toxicity and Dissolution Study in Rabbits:

  • Animal Model: New Zealand white rabbits.[1]

  • Methodology: A single intravitreal injection of 2.5 mg of this compound (non-micronized suspension) was administered to one eye of each rabbit, with the fellow eye serving as a control.[1] The animals were monitored for 36 weeks. Ocular examinations, including indirect ophthalmoscopy, tonometry, slit-lamp biomicroscopy, and fundus photography, were performed periodically. Electroretinography (ERG) was conducted at 4 and 36 weeks post-injection to assess retinal function. The dissolution of the drug depot in the vitreous was also monitored.[1]

b) Laser-Induced Choroidal Neovascularization (CNV) Efficacy Study in Rats:

  • Animal Model: Long Evans rats.[6]

  • Methodology: CNV was induced in the rats' eyes by laser photocoagulation. Following laser injury, the rats received an intravitreal injection of a micronized suspension of this compound. Control groups received injections of vehicle (phosphate-buffered saline) or a comparator drug like Kenalog (triamcinolone acetonide).[1][2] Two weeks after treatment, the extent of CNV was evaluated using fluorescein angiography (FA) to assess vascular leakage. The cellularity of the CNV lesions was also analyzed immunohistochemically using DAPI staining.[1][2]

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating anti-angiogenic compounds.

IMS2186_Pathway cluster_stimulus Pathological Stimuli cluster_cellular Cellular Processes cluster_response Pathological Outcomes Pro-inflammatory\nSignals Pro-inflammatory Signals Macrophage Macrophage Pro-inflammatory\nSignals->Macrophage activate Proliferative\nSignals Proliferative Signals Fibroblast/\nCancer Cell Fibroblast/ Cancer Cell Proliferative\nSignals->Fibroblast/\nCancer Cell activate PGE2/TNF-α PGE2/TNF-α Macrophage->PGE2/TNF-α produce Cell Cycle\n(G2 Phase) Cell Cycle (G2 Phase) Fibroblast/\nCancer Cell->Cell Cycle\n(G2 Phase) progress through Endothelial Cell Endothelial Cell Angiogenesis Angiogenesis Endothelial Cell->Angiogenesis tube formation Inflammation Inflammation Proliferation Proliferation This compound This compound This compound->Macrophage inhibits migration This compound->Endothelial Cell inhibits tube formation This compound->PGE2/TNF-α inhibits This compound->Cell Cycle\n(G2 Phase) arrests PGE2/TNF-α->Inflammation PGE2/TNF-α->Angiogenesis promote Cell Cycle\n(G2 Phase)->Proliferation

Caption: Proposed multi-target signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (Endothelial, Fibroblast, Macrophage) Proliferation_Assay Proliferation Assay Cell_Culture->Proliferation_Assay Tube_Formation_Assay Tube Formation Assay Cell_Culture->Tube_Formation_Assay Cytokine_Assay Cytokine Production Assay Cell_Culture->Cytokine_Assay Migration_Assay Migration Assay Cell_Culture->Migration_Assay IC50_Determination IC50 Determination Proliferation_Assay->IC50_Determination Tube_Formation_Assay->IC50_Determination Cytokine_Assay->IC50_Determination Migration_Assay->IC50_Determination Animal_Model Animal Model of CNV (e.g., Laser-induced in rats) IC50_Determination->Animal_Model Informs In Vivo Dosing Drug_Administration Intravitreal Injection of this compound Animal_Model->Drug_Administration Efficacy_Assessment Efficacy Assessment (Fluorescein Angiography) Drug_Administration->Efficacy_Assessment Toxicity_Study Ocular Toxicity Study (Rabbits) Drug_Administration->Toxicity_Study Histology Histological Analysis Efficacy_Assessment->Histology Data_Analysis Data Analysis Toxicity_Study->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

IMS2186-Induced G2/M Phase Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMS2186 is a novel synthetic small molecule that has demonstrated potent anti-proliferative and anti-angiogenic properties.[1] This technical guide provides an in-depth overview of the mechanism by which this compound exerts its anti-proliferative effects, specifically focusing on its ability to induce cell cycle arrest at the G2/M phase. The information presented herein is synthesized from the seminal research on this compound and is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially exploit this mechanism for therapeutic purposes. The preliminary mechanism of action for this compound is proposed to be the blockage of the cell cycle at the G2 phase.[1]

Quantitative Data: Anti-Proliferative Activity of this compound

The anti-proliferative efficacy of this compound has been quantified across a range of human cancer cell lines and non-transformed fibroblast cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
NIH H460Lung Cancer0.3 - 3.0
A2780Ovarian Cancer0.3 - 3.0
HeLaCervical Cancer0.3 - 3.0

Table 2: Anti-proliferative Activity of this compound in Non-Transformed Cell Lines [1]

Cell LineCell TypeIC50 (µM)
IMR90Human Fibroblast1.0 - 3.0
NIH3T3Mouse Fibroblast1.0 - 3.0
RPE-19Retinal Pigment Epithelial1.0 - 3.0

Experimental Protocols

A key experiment to elucidate the anti-proliferative mechanism of this compound is the analysis of cell cycle distribution following treatment. The following is a detailed protocol for assessing this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry, based on the methodology implied in the foundational research and supplemented with standard laboratory procedures.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • Human cancer cell line (e.g., NIH H460)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time period (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect the fluorescence data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Signaling Pathways and Visualizations

The precise signaling pathway by which this compound induces G2/M arrest has not been fully elucidated in the primary literature. However, G2/M arrest is a common cellular response to DNA damage or cellular stress and is typically regulated by a complex network of proteins. A plausible hypothetical pathway is presented below, along with a workflow diagram for its investigation.

Hypothetical Signaling Pathway for this compound-Induced G2/M Arrest

This diagram illustrates a common pathway leading to G2/M arrest. This compound, as a potential stress-inducing agent, may activate checkpoint kinases that ultimately inhibit the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

G2_M_Arrest_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors This compound This compound Cellular_Stress Cellular Stress / DNA Damage This compound->Cellular_Stress ATM_ATR ATM / ATR Cellular_Stress->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cdc25c Cdc25c Chk1_Chk2->Cdc25c phosphorylates and inhibits CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Cdc25c->CyclinB1_CDK1 activates G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest promotes M-phase entry Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Culture (e.g., NIH H460) Treatment Treat with this compound (Dose-response and Time-course) Cell_Culture->Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., Cyclin B1, p-CDK1, Cdc25c) Treatment->Western_Blot Quantify_G2M Quantify Percentage of Cells in G2/M Phase Cell_Cycle_Analysis->Quantify_G2M Protein_Expression Analyze Protein Expression and Phosphorylation Levels Western_Blot->Protein_Expression Pathway_Mapping Map Signaling Pathway Quantify_G2M->Pathway_Mapping Protein_Expression->Pathway_Mapping

References

Molecular Target of IMS2186 Remains Elusive Despite Evidence of Anti-Inflammatory and Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented efficacy as an anti-proliferative and anti-angiogenic agent with notable anti-inflammatory properties, the precise molecular target of the investigational compound IMS2186 has not been publicly disclosed in the scientific literature. While research indicates that this compound exerts its effects by inhibiting angiogenesis upstream of Vascular Endothelial Growth Factor (VEGF) and arresting the cell cycle at the G2/M phase, the specific protein or molecule it directly binds to initiate these downstream effects remains uncharacterized in available research.

This compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential interaction with cellular signaling pathways that regulate inflammation. This has led to speculation about its possible role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical pathway in the inflammatory response and cell survival. However, direct evidence of this compound binding to or inhibiting key components of the NF-κB pathway, such as IκB kinase (IKK) or the p65 subunit of NF-κB, is not available in the public domain.

The absence of a confirmed molecular target precludes a detailed exposition of its mechanism of action, the creation of specific signaling pathway diagrams, and the presentation of quantitative binding data and detailed experimental protocols for its target identification, as requested by researchers and drug development professionals.

Putative Signaling Pathway and Experimental Workflows

While the direct target is unknown, a hypothetical signaling pathway can be conceptualized based on the observed biological activities of this compound. This theoretical pathway and the general experimental workflows for target identification are outlined below.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism where this compound could interfere with the NF-κB signaling pathway, leading to its observed anti-inflammatory effects.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates This compound This compound This compound->IKK Complex Inhibits (Hypothesized) IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits IκBα-P Phosphorylated IκBα IκBα->IκBα-P NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Proteasome Proteasome IκBα-P->Proteasome Ubiquitination & Degradation DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothetical NF-κB signaling pathway and the potential inhibitory point of this compound.

General Experimental Workflow for Molecular Target Identification

The following diagram outlines a standard workflow that could be employed to identify the direct molecular target of a small molecule like this compound.

G Start Phenotypic Screening (e.g., Anti-inflammatory assay) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromatography Hypothesis-free CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Hypothesis-free Candidate_Proteins Identify Candidate Binding Proteins Affinity_Chromatography->Candidate_Proteins CETSA->Candidate_Proteins Biochemical_Assays Biochemical Assays (e.g., Kinase Assays, SPR) Candidate_Proteins->Biochemical_Assays Validate direct binding Cellular_Assays Cell-Based Target Engagement Assays Candidate_Proteins->Cellular_Assays Confirm cellular activity Validate_Target Validate Molecular Target Biochemical_Assays->Validate_Target Cellular_Assays->Validate_Target

Caption: A generalized workflow for the identification and validation of a drug's molecular target.

Quantitative Data and Experimental Protocols

Due to the lack of a confirmed molecular target for this compound, no quantitative data regarding its binding affinity (e.g., Kd, IC50, or EC50 values against a specific protein) can be provided. Similarly, detailed experimental protocols for target identification and validation assays specific to this compound are not available.

In the absence of this primary information, a comprehensive technical guide on the molecular target of this compound cannot be fully realized. Further research and publication by the discoverers of this compound will be necessary to elucidate its direct molecular interactions and fully characterize its mechanism of action.

The Quest for IMS2186: An Undisclosed Chapter in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the discovery and development of IMS2186 have revealed a significant information gap. Extensive searches of publicly available scientific literature, clinical trial databases, and pharmaceutical company pipelines have yielded no specific drug or therapeutic candidate identified as this compound. This suggests that this compound may represent an internal project code for a compound that has not yet been publicly disclosed, a discontinued program, or a misidentified designation.

The absence of public information makes it impossible to construct the requested in-depth technical guide with detailed experimental protocols, quantitative data, and signaling pathway diagrams. The standard process of drug discovery and development, from initial target identification through preclinical studies and clinical trials, is a lengthy and complex endeavor. Key milestones, such as the publication of preclinical efficacy data or the initiation of Phase 1 clinical trials, are typically the first points at which a compound's existence is revealed to the broader scientific community.

For a compound to be the subject of a detailed whitepaper, it would ordinarily have a substantial body of published research detailing its mechanism of action, preclinical pharmacology and toxicology, and initial clinical findings. This information is crucial for researchers, scientists, and drug development professionals to understand the compound's potential and its developmental trajectory.

Without any foundational data on this compound, any attempt to create the requested guide would be purely speculative and would not meet the standards of a technical and factual document. Researchers and professionals in the field are encouraged to verify the identifier and consult internal or proprietary databases if they are affiliated with an organization that may be developing a compound under this designation.

Should information regarding this compound become publicly available in the future, a comprehensive guide could be developed. Such a guide would typically include:

  • Introduction and Discovery: The scientific rationale for targeting a specific pathway or molecule and the initial screening or design efforts that led to the identification of this compound.

  • Mechanism of Action: Detailed biochemical and cellular assays elucidating how this compound exerts its therapeutic effect. This would include diagrams of the relevant signaling pathways.

  • Preclinical Development: A summary of in vitro and in vivo studies demonstrating the compound's efficacy and safety profile in disease models. This section would present key quantitative data in tabular format.

  • Clinical Development: An overview of the clinical trial design, including patient populations, primary and secondary endpoints, and any available results from Phase 1, 2, or 3 studies.

  • Experimental Protocols: Detailed methodologies for the key experiments that have defined the compound's properties.

Until such information emerges, the story of this compound remains outside the public scientific record.

Pharmacological Profile of IMS2186: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMS2186 is a novel small molecule compound identified as a potent inhibitor of angiogenesis and cellular proliferation. It has demonstrated significant anti-choroidal neovascularization (CNV) activity in preclinical models, suggesting its potential as a therapeutic agent for diseases characterized by pathological angiogenesis, such as neovascular age-related macular degeneration (AMD). This document provides a comprehensive summary of the currently available pharmacological data on this compound, including its in vitro and in vivo effects, and discusses its proposed mechanism of action. All quantitative data is presented in tabular format for clarity, and key experimental workflows and putative signaling pathways are visualized using diagrams.

Introduction

Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of various diseases, including cancer and several ocular disorders. In the context of ophthalmology, choroidal neovascularization (CNV), the growth of abnormal blood vessels from the choroid into the subretinal space, is a major cause of vision loss in patients with neovascular AMD. Current therapeutic strategies primarily involve the inhibition of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.

This compound has emerged as a promising anti-angiogenic agent that is proposed to act upstream of VEGF, offering a potentially different mechanism to modulate neovascularization.[1] This technical guide synthesizes the published data on the pharmacological profile of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of assays assessing its effects on cell proliferation, endothelial tube formation, and macrophage function.

Anti-Proliferative Activity

This compound exhibits cytostatic effects on various cell types, including human cancer cells and fibroblasts.[1] The compound effectively inhibits cell proliferation with IC50 values in the low micromolar range.

Table 1: Anti-Proliferative Activity of this compound [1]

Cell TypeIC50 (µM)Incubation Time (h)
Human Fibroblasts1.0 - 3.022
Human Cancer Cells0.3 - 3.022
Anti-Angiogenic Activity

A key pharmacological feature of this compound is its potent anti-angiogenic effect, demonstrated by its ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[1]

Table 2: Anti-Angiogenic Activity of this compound [1]

AssayCell TypeIC50 (µM)Incubation Time (h)Stimulant
Endothelial Tube FormationNot Specified0.1 - 0.322VEGF (10 ng/mL)
Anti-Inflammatory and Anti-Migratory Effects

This compound has also been shown to modulate inflammatory responses and cell migration, which are processes closely linked to angiogenesis. The compound inhibits the production of pro-inflammatory cytokines and impedes macrophage migration.[1]

Table 3: Anti-Inflammatory and Anti-Migratory Activity of this compound [1]

EffectCell TypeIC50 (µM)Incubation Time (h)
Inhibition of PGE2/TNF-α productionMacrophages0.3 - 1.024
Inhibition of Macrophage MigrationMacrophages1.01.5

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in a preclinical model of laser-induced choroidal neovascularization (CNV) in rats. A single intravitreal injection of a micronized suspension of this compound was shown to reduce the area of CNV lesions.[1]

Table 4: In Vivo Efficacy of this compound in a Rat CNV Model [1]

Animal ModelAdministration RouteDoseOutcome
Laser-induced CNV in ratsIntravitreal injection100 µ g/eye 30% reduction in lesion area compared to PBS control

Furthermore, ocular toxicity studies in rabbits demonstrated that a single intravitreal injection of this compound was well-tolerated, with no signs of intraocular toxicity observed.[1]

Mechanism of Action

The precise molecular target of this compound has not been fully elucidated. However, experimental evidence suggests a multi-faceted mechanism of action.

Cell Cycle Arrest

This compound has been shown to arrest the cancer cell cycle in the G2/M phase, which contributes to its anti-proliferative effects.[1]

Inhibition of Angiogenesis Upstream of VEGF

A key aspect of this compound's profile is its proposed action upstream of VEGF.[1] This suggests that this compound may inhibit signaling pathways that are crucial for the expression or activity of pro-angiogenic factors, including but not limited to VEGF. The exact signaling cascade affected by this compound is a subject for further investigation.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available. The following are generalized methodologies for the types of assays used to characterize this compound.

Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Plate cells (e.g., human fibroblasts or cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the specified duration (e.g., 22 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for a luminescent ATP assay) to each well.

  • Incubation: Incubate the plates for a period sufficient to allow for colorimetric or fluorescent/luminescent signal development.

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Tube Formation Assay (General Protocol)
  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of a pro-angiogenic stimulus (e.g., VEGF).

  • Compound Treatment: Concurrently treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a sufficient time (e.g., 22 hours) to allow for the formation of tube-like structures.

  • Imaging: Visualize and capture images of the tube networks using a microscope.

  • Quantification: Analyze the images to quantify parameters of tube formation, such as total tube length, number of junctions, and number of branches.

  • Data Analysis: Determine the IC50 value for the inhibition of tube formation.

Macrophage Migration Assay (Transwell Assay - General Protocol)
  • Chamber Setup: Place cell culture inserts (e.g., with an 8 µm pore size membrane) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add a chemoattractant solution to the lower chamber.

  • Cell Seeding: Seed macrophages in serum-free media into the upper chamber of the inserts.

  • Compound Treatment: Add this compound or vehicle control to the upper chamber with the cells.

  • Incubation: Incubate the plate for a short duration (e.g., 1.5 hours) to allow for cell migration through the porous membrane.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Data Analysis: Count the number of migrated cells in several microscopic fields and compare the results between treated and control groups to determine the inhibitory effect of this compound.

Laser-Induced Choroidal Neovascularization (CNV) Model in Rats (General Protocol)
  • Animal Anesthesia and Pupil Dilation: Anesthetize the rats and dilate their pupils.

  • Laser Photocoagulation: Use a laser to create burns on the retina, which will rupture Bruch's membrane and induce CNV.

  • Compound Administration: Immediately after laser treatment, administer a single intravitreal injection of the micronized this compound suspension or a vehicle control.

  • Follow-up and Imaging: At a predetermined time point post-injection, perform imaging techniques such as fluorescein angiography to visualize and quantify the area of the CNV lesions.

  • Data Analysis: Compare the mean lesion area between the this compound-treated group and the control group to assess the efficacy of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and generalized experimental workflows for the pharmacological characterization of this compound.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., FGF, PDGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinases->Intracellular_Signaling Transcription_Factors Transcription Factors (e.g., HIF-1α, NF-κB) Intracellular_Signaling->Transcription_Factors This compound This compound This compound->Intracellular_Signaling Inhibition VEGF_Expression VEGF Gene Expression Transcription_Factors->VEGF_Expression Angiogenesis Angiogenesis VEGF_Expression->Angiogenesis

Caption: Putative mechanism of this compound acting upstream of VEGF.

G cluster_workflow In Vitro Anti-Proliferation Assay Workflow Start Seed Cells in 96-well plate Treatment Add this compound (serial dilutions) Start->Treatment Incubation Incubate (e.g., 22 hours) Treatment->Incubation Assay Add Viability Reagent Incubation->Assay Readout Measure Signal (Absorbance/Fluorescence) Assay->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Generalized workflow for in vitro anti-proliferation assay.

G cluster_workflow In Vivo CNV Model Workflow Start Anesthetize Rat & Dilate Pupil Laser Induce CNV with Laser Start->Laser Injection Intravitreal Injection of this compound Laser->Injection Follow_up Post-injection Follow-up Period Injection->Follow_up Imaging Fluorescein Angiography Follow_up->Imaging Analysis Measure CNV Lesion Area Imaging->Analysis

References

IMS2186: A Novel Inhibitor of Angiogenesis Acting Upstream of VEGF Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels. While essential for normal physiological processes, dysregulation of VEGF signaling is a hallmark of several pathologies, including cancer and neovascular eye diseases like choroidal neovascularization (CNV). Consequently, targeting the VEGF pathway has been a primary focus for developing anti-angiogenic therapies. IMS2186 is a novel small molecule agent that has demonstrated potent anti-angiogenic properties by acting upstream of VEGF, offering a distinct mechanism of action compared to direct VEGF or VEGFR inhibitors. This technical guide provides a comprehensive overview of the available data on this compound, its effects on cellular processes relevant to angiogenesis, and a proposed mechanism of action within the broader context of VEGF signaling.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound in various assays.

Table 1: In Vitro Activity of this compound [1]

ParameterCell Type/ConditionIC50 Value (µM)
Cell Proliferation Human Fibroblasts1.0 - 3.0
Human Cancer Cells0.3 - 3.0
Angiogenesis Endothelial Tube Formation (VEGF-stimulated)0.1 - 0.3
Inflammation PGE2/TNF-α Production (Macrophages)0.3 - 1.0
Cell Migration Macrophage Migration1.0

Table 2: In Vivo Efficacy of this compound [1]

Animal ModelAdministrationDosageOutcome
Laser-induced Choroidal Neovascularization (CNV) Rat ModelIntravitreal Injection100 µ g/eye 30% reduction in lesion area compared to PBS control
Rabbit Eye ModelIntravitreal Injection2.5 mg in 0.5 mLNo observed ocular toxicity

Proposed Mechanism of Action: Inhibition of HIF-1α Mediated VEGF Expression

While the precise molecular target of this compound is not yet fully elucidated, its reported activity "upstream of VEGF" suggests an interference with the regulatory pathways that control VEGF gene expression.[1] A key regulator of VEGF transcription, particularly in the hypoxic microenvironments characteristic of tumors and ischemic retinal tissue, is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Therefore, a plausible mechanism of action for this compound is the inhibition of the HIF-1α pathway, leading to a downstream reduction in VEGF production.

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including VEGF. By inhibiting this process, this compound would effectively cut off a primary stimulus for VEGF-driven angiogenesis. This mechanism is consistent with its potent inhibition of VEGF-stimulated endothelial tube formation.[1]

Proposed Signaling Pathway of this compound Action cluster_extracellular cluster_cellular cluster_downstream Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1a_HRE_binding HIF-1α/HRE Binding HIF1a_translocation->HIF1a_HRE_binding VEGF_transcription VEGF Gene Transcription HIF1a_HRE_binding->VEGF_transcription VEGF_secretion VEGF Secretion VEGF_transcription->VEGF_secretion Angiogenesis Angiogenesis VEGF_secretion->Angiogenesis This compound This compound This compound->HIF1a_stabilization Inhibition

Proposed mechanism of this compound action on the HIF-1α pathway.

Experimental Protocols

While specific, detailed protocols for the experiments with this compound are not publicly available, the following represent standard methodologies for the assays mentioned in the existing data.

1. Cell Proliferation Assay (MTS/MTT Assay)

  • Objective: To determine the effect of this compound on the proliferation of human fibroblasts and cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period (e.g., 22 hours).[1]

    • A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

    • The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay Workflow A Seed cells in 96-well plate B Add this compound at various concentrations A->B C Incubate for 22 hours B->C D Add MTS/MTT reagent C->D E Incubate and measure absorbance D->E F Calculate IC50 E->F

Workflow for a typical cell proliferation assay.

2. Endothelial Tube Formation Assay

  • Objective: To assess the effect of this compound on the in vitro angiogenesis of endothelial cells.

  • Methodology:

    • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).

    • Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of this compound.

    • The cells are stimulated with a pro-angiogenic factor, such as VEGF (e.g., 10 ng/mL).[1]

    • The plate is incubated for a period sufficient for tube formation to occur (e.g., 4-18 hours).

    • The formation of capillary-like structures (tubes) is visualized and photographed using a microscope.

    • The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • The IC50 value is determined from the dose-response curve.

3. In Vivo Choroidal Neovascularization (CNV) Model

  • Objective: To evaluate the in vivo efficacy of this compound in a model of neovascular eye disease.

  • Methodology:

    • Anesthesia is administered to the subject animals (e.g., rats).

    • Laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing the formation of CNV.

    • Immediately after laser treatment, a single intravitreal injection of this compound (e.g., 100 µ g/eye ) or a vehicle control is administered.[1]

    • After a set period (e.g., 1-2 weeks), the animals are euthanized.

    • The eyes are enucleated, and the choroidal flat mounts are prepared.

    • The CNV lesions are stained with a fluorescent dye that binds to vascular endothelium (e.g., isolectin B4).

    • The area of the CNV lesions is imaged using fluorescence microscopy and quantified with image analysis software.

    • The percentage reduction in lesion area in the this compound-treated group is calculated relative to the control group.

In Vivo CNV Model Workflow A Induce CNV in rats via laser photocoagulation B Intravitreal injection of this compound or control A->B C Allow for CNV development (1-2 weeks) B->C D Prepare choroidal flat mounts C->D E Stain and image CNV lesions D->E F Quantify lesion area and compare groups E->F

Workflow for an in vivo choroidal neovascularization study.

Conclusion and Future Directions

This compound presents a promising new approach to anti-angiogenic therapy. Its ability to inhibit angiogenesis upstream of VEGF suggests a mechanism that could be effective in various pathological conditions driven by neovascularization. The available data demonstrates its potent in vitro and in vivo activity at sub-micromolar to low micromolar concentrations.

Further research is warranted to fully elucidate the molecular target and the precise mechanism of action of this compound. Identifying the specific protein(s) with which it interacts will be crucial for optimizing its therapeutic potential and for the development of second-generation compounds. Additionally, comprehensive preclinical studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, to support its potential transition into clinical development for the treatment of cancer and neovascular eye diseases.

References

Early Research Findings on IMS2186: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific and clinical trial databases reveals no specific information, preclinical or clinical, for a compound designated as IMS2186. This suggests that this compound may be an internal project code for a very early-stage compound not yet disclosed in public forums, or the designation may be inaccurate.

Efforts to gather information on the mechanism of action, pharmacology, and both preclinical and clinical trial data for this compound did not yield any relevant results. Searches were conducted across multiple queries, including "this compound preclinical research," "this compound mechanism of action," "this compound clinical trial data," and "this compound pharmacology."

The search results did, however, return information on a variety of other investigational and approved therapeutic agents, highlighting the ongoing activity in drug development across different disease areas. These included:

  • MCI-186 (Edaravone): A neuroprotective agent investigated for the treatment of amyotrophic lateral sclerosis (ALS).[1]

  • Trastuzumab Emtansine: An antibody-drug conjugate used in the treatment of HER2-positive breast cancer.

  • ALIS (Amikacin Liposome Inhalation Suspension): A formulation of amikacin for the treatment of nontuberculous mycobacterial lung infections.[2]

  • Anitocabtagene Autoleucel: A CAR-T cell therapy being studied for relapsed or refractory multiple myeloma.[3]

  • Afimkibart (RO7790121): An investigational therapy for moderately to severely active ulcerative colitis.[4]

  • A pro-inflammatory cell modulating small molecule suspension: Developed by Clearside Biomedical for the potential treatment of dry macular degeneration, currently in the preclinical phase.[5]

Due to the absence of any specific data for this compound, it is not possible to provide the requested in-depth technical guide with quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

For professionals seeking information on this compound, it is recommended to directly consult the originating institution or company, if known, as the information may not yet be in the public domain. Verification of the compound's designation is also advised.

References

The Role of IMS2186 in Inhibiting Cell Proliferation: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated as IMS2186 and its role in inhibiting cell proliferation. The search results did not contain any data on its mechanism of action, quantitative effects on cancer cell lines, or any associated experimental protocols.

While the query for "this compound" did not provide relevant results, the search did identify a similarly named clinical trial, EA2186 , and a microRNA, miR-186 , both of which are associated with cancer and the regulation of cell proliferation. It is crucial to note that neither of these is synonymous with "this compound".

EA2186: A Clinical Trial for Pancreatic Cancer

The designation EA2186 refers to a randomized Phase II clinical trial, also known as the GIANT study, for older patients with treatment-naïve metastatic pancreatic cancer.[1][2][3] This study compares the efficacy of two chemotherapy regimens: gemcitabine and nab-paclitaxel versus a dose-reduced combination of 5-fluorouracil, leucovorin, and liposomal irinotecan.[1][2] The primary goal of the trial is to determine the optimal treatment for patients over the age of 70, a demographic significantly affected by this disease.[1] The drugs used in this trial work by stopping the growth of tumor cells through various mechanisms, including killing the cells or preventing them from dividing.[2]

miR-186: A microRNA with Tumor Suppressive Functions

In contrast, miR-186 is a microRNA that has been shown to inhibit cell proliferation in several types of cancer, including prostate and breast cancer.[4][5][6] Research indicates that miR-186 functions as a tumor suppressor by targeting oncogenes.

In prostate cancer, miR-186 has been found to be downregulated.[4][5] Its overexpression has been shown to inhibit cell proliferation and tumorigenesis by arresting the cell cycle in the G0/G1 phase.[4][5] This is achieved by targeting the oncogene Golgi phosphoprotein 3 (GOLPH3).[4][5]

Similarly, in breast cancer, miR-186-5p has been identified as a tumor suppressor that is downregulated in tumor tissues.[6] Overexpression of miR-186-5p inhibits the proliferation of breast cancer cells and induces apoptosis by targeting annexin A9 (ANXA9) and regulating the Bcl-2 and p53 signaling pathways.[6]

Conclusion

At present, there is no publicly available information to construct a technical guide on the role of this compound in inhibiting cell proliferation. The information that is available pertains to the similarly named clinical trial EA2186 and the microRNA miR-186, both of which are involved in cancer research but are distinct from a compound named this compound. Further inquiries may be necessary to clarify the identity of this compound to enable a detailed scientific review.

References

In-Depth Technical Guide: The Structural Activity Relationship of IMS2186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMS2186, a novel small molecule identified as 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one, has emerged as a promising anti-proliferative and anti-angiogenic agent. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, supported by quantitative biological data and experimental methodologies. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a synthetic compound belonging to the chroman-4-one class of molecules. Initial screenings have revealed its potent biological activities, including the inhibition of cancer cell growth and the suppression of angiogenesis, a critical process in tumor development and other pathologies. This document serves as a core technical resource, consolidating the current knowledge on this compound to support further research and development efforts.

Chemical and Physical Properties

PropertyValue
IUPAC Name 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one
CAS Number 1031206-36-6
Molecular Formula C₁₈H₁₆O₄
Molecular Weight 296.32 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL)

Biological Activity and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting cell proliferation and angiogenesis.

Anti-Proliferative Activity

This compound demonstrates significant anti-proliferative effects against a range of human cancer cell lines and non-transformed human fibroblasts.[1] The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase.[1]

Cell LineIC₅₀ (µM)Incubation Time
Human Cancer Cells (general)0.3 - 3.022 hours[1]
Human Fibroblasts1.0 - 3.022 hours[1]
Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, acting upstream of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels.[1] This is evidenced by its ability to inhibit endothelial tube formation, a critical step in angiogenesis.

AssayIC₅₀ (µM)Conditions
Endothelial Tube Formation0.1 - 0.3Stimulated with 10 ng/mL VEGF[1]
Anti-Inflammatory Activity

In addition to its anti-cancer and anti-angiogenic properties, this compound also displays anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines in macrophages.

CytokineIC₅₀ (µM)Cell Type
PGE₂/TNF-α0.3 - 1.0Macrophages[1]

Furthermore, this compound has been shown to inhibit macrophage migration with an IC₅₀ of 1 µM after a 1.5-hour incubation period.[1]

Signaling Pathways

Based on the observed biological activities, this compound is understood to modulate key signaling pathways involved in cell cycle regulation and angiogenesis.

IMS2186_Signaling_Pathways Simplified Proposed Signaling Pathways for this compound This compound This compound Proliferation Cell Proliferation This compound->Proliferation inhibits Angiogenesis Angiogenesis This compound->Angiogenesis inhibits Inflammation Inflammation This compound->Inflammation inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Proliferation->G2M_Arrest via Upstream_VEGF Upstream of VEGF Angiogenesis->Upstream_VEGF via Cytokine_Production PGE₂/TNF-α Production Inflammation->Cytokine_Production via

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

While the primary literature detailing the specific experimental protocols for this compound is not publicly available, this section outlines standardized methodologies for the key assays used to characterize its activity.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: General workflow for an MTT-based cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired period (e.g., 22 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Workflow:

Caption: General workflow for an endothelial tube formation assay.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF) and varying concentrations of this compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube networks in each well using a microscope.

  • Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

  • Data Analysis: Compare the tube formation in this compound-treated wells to the vehicle control to determine the inhibitory effect and calculate the IC₅₀.

Structural Activity Relationship (SAR) - Future Directions

The detailed SAR for this compound has not yet been fully elucidated in publicly available literature. To advance the understanding of this compound, future research should focus on the systematic modification of its chemical structure to identify key pharmacophoric features.

Logical Relationship for SAR Studies:

SAR_Study_Logic Logical Flow for this compound SAR Studies This compound Core Scaffold This compound Core Scaffold Synthesize Analogs Synthesize Analogs This compound Core Scaffold->Synthesize Analogs Modify A-Ring (Chroman) Modify A-Ring (Chroman) Synthesize Analogs->Modify A-Ring (Chroman) Modify B-Ring (Phenyl) Modify B-Ring (Phenyl) Synthesize Analogs->Modify B-Ring (Phenyl) Modify Linker Modify Linker Synthesize Analogs->Modify Linker Biological Screening Biological Screening Modify A-Ring (Chroman)->Biological Screening Modify B-Ring (Phenyl)->Biological Screening Modify Linker->Biological Screening Quantitative Data (IC50) Quantitative Data (IC50) Biological Screening->Quantitative Data (IC50) Establish SAR Establish SAR Quantitative Data (IC50)->Establish SAR Lead Optimization Lead Optimization Establish SAR->Lead Optimization

Caption: A logical workflow for conducting SAR studies on this compound.

Key areas for modification and investigation include:

  • The 6-methyl group on the chroman-4-one ring: Investigate the impact of varying the size and electronics of this substituent.

  • The 3-hydroxy and 4-methoxy groups on the phenyl ring: Explore the importance of these hydrogen-bonding moieties and the effect of their positional isomers.

  • The exocyclic double bond: Assess the role of this linker in the molecule's conformation and activity.

By synthesizing and testing a library of analogs, a detailed SAR profile can be constructed, guiding the optimization of this compound for improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising preclinical candidate with potent anti-proliferative and anti-angiogenic activities. Its mechanism of action, involving G2/M cell cycle arrest and inhibition of pathways upstream of VEGF, makes it an attractive molecule for further investigation in oncology and other diseases characterized by excessive cell growth and angiogenesis. The data and methodologies presented in this guide provide a foundational resource for researchers dedicated to advancing the development of this and related compounds. Future SAR studies are critical to unlocking the full therapeutic potential of the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available information regarding a compound designated "IMS2186." The following application notes provide a generalized framework and detailed protocols for the initial in vitro characterization of a hypothetical novel anti-cancer agent. These protocols are based on standard methodologies widely used in cancer research and drug development and should be adapted and optimized for the specific compound and cell systems under investigation.

Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize that the investigational compound acts as an inhibitor of a critical pro-survival signaling pathway in cancer cells, such as the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway is expected to lead to cell cycle arrest and induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pro-Survival Proteins Pro-Survival Proteins mTOR->Pro-Survival Proteins Apoptotic Proteins Apoptotic Proteins mTOR->Apoptotic Proteins | Cell Proliferation Cell Proliferation Pro-Survival Proteins->Cell Proliferation Cell Survival Cell Survival Pro-Survival Proteins->Cell Survival This compound This compound This compound->AKT Inhibition

Figure 1: Hypothetical signaling pathway inhibited by the experimental compound.

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the anti-cancer activity of a novel compound.

Cell Viability Assay (Luminescent ATP Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2] A decrease in ATP levels is indicative of cytotoxicity or cytostasis.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the experimental compound in culture medium.

    • Add the compound to the designated wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[1][2]

    • Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well (e.g., 100 µL).[1][2]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][2]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC50 (µM) at 72h
MCF-7This compound1.2
PC-3This compound2.5
A549This compound5.8
HCT116Doxorubicin0.1
Table 1: Example cell viability data for a hypothetical compound.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[3][4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[4][5][6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[4][6]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the experimental compound at various concentrations (e.g., 1x and 5x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE).

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[4]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V only, and PI only controls for compensation and to set the gates.

    • Data will be displayed in a quadrant plot:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
This compound (1x IC50)60.525.314.2
This compound (5x IC50)20.145.834.1
Table 2: Example apoptosis data for a hypothetical compound in a cancer cell line.
Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can semi-quantitatively measure changes in protein expression and phosphorylation status, providing insights into the compound's effect on cellular signaling pathways.[7][8]

Protocol:

  • Protein Extraction:

    • Treat cells as described for the apoptosis assay.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in SDS sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin) overnight at 4°C with gentle agitation.[7][9]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation:

Target ProteinVehicle Control (Relative Density)This compound (Relative Density)
p-AKT (Ser473)1.000.25
Total AKT1.000.98
Cleaved PARP1.004.50
β-actin1.001.00

Table 3: Example Western blot quantification for a hypothetical compound.

Experimental Workflow

start Compound Synthesis & Characterization cell_culture Cell Line Selection & Culture start->cell_culture viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay western_blot Mechanism of Action (Western Blot) viability_assay->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis conclusion Lead Candidate Selection data_analysis->conclusion

Figure 2: General experimental workflow for in vitro compound screening.

References

IMS2186 dosage and administration in animal models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of IMS2186 in animal models.

Disclaimer: The following information is based on publicly available data. Researchers should consult relevant literature and internal documentation for the most accurate and up-to-date protocols.

I. Introduction

This compound is an investigational small molecule compound. While specific public data on this compound is limited, this document provides generalized protocols and application notes based on standard practices for preclinical animal studies. The methodologies outlined below are intended to serve as a foundational guide and should be adapted based on the specific physicochemical properties of this compound and the experimental objectives.

II. Dosage and Administration in Animal Models

The appropriate dosage and administration route for this compound will depend on the animal model, the target indication, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. The following tables provide a template for organizing and presenting dosage and administration data from experimental studies.

Table 1: Summary of this compound Dosage in Rodent Models

Animal Model Strain Indication Route of Administration Dosage (mg/kg) Dosing Frequency Duration Key Findings Reference
e.g., Mouse e.g., C57BL/6 e.g., Oncology e.g., Intravenous e.g., 5, 10, 20 e.g., Once daily e.g., 28 days e.g., Tumor growth inhibition e.g., [Internal Study ID]

| e.g., Rat | e.g., Sprague-Dawley | e.g., Inflammation | e.g., Oral | e.g., 10, 30, 100 | e.g., Twice daily | e.g., 14 days | e.g., Reduction in inflammatory markers | e.g., [Internal Study ID] |

Table 2: Summary of this compound Administration Parameters

Parameter Description
Formulation e.g., 2% DMSO, 40% PEG300, 58% Saline
Vehicle Control e.g., The formulation without this compound
Volume of Administration e.g., 10 mL/kg for oral; 5 mL/kg for intravenous
Acclimation Period e.g., Minimum of 7 days before first dose

| Fasting | e.g., Overnight fast before oral administration |

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are example protocols for key experiments involving the administration of this compound.

Protocol 1: Intravenous (IV) Administration in Mice

  • Animal Preparation: Use healthy mice of the specified strain, age, and weight. Acclimate the animals for at least one week before the experiment.

  • Drug Preparation: On the day of dosing, prepare the this compound formulation and the vehicle control. Ensure the solutions are sterile and at room temperature.

  • Dosing Procedure:

    • Secure the mouse in a restraining device.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.

    • Clean the tail with an alcohol swab.

    • Using a 27-gauge (or smaller) needle, slowly inject the calculated volume of the test article or vehicle into the lateral tail vein.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

  • Post-Dosing Monitoring: Observe the animals for any immediate adverse reactions. Continue to monitor according to the study-specific endpoints.

Protocol 2: Oral Gavage (PO) Administration in Rats

  • Animal Preparation: Use healthy rats of the specified strain, age, and weight. Acclimate the animals and fast them overnight before dosing, ensuring free access to water.

  • Drug Preparation: Prepare the this compound formulation and vehicle control on the day of dosing.

  • Dosing Procedure:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the calculated volume of the test article or vehicle.

    • Carefully remove the gavage needle.

  • Post-Dosing Monitoring: Return the animals to their cages and provide access to food after a designated time. Monitor for any signs of distress or adverse effects.

IV. Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Animal Acclimation randomization Randomization into Groups acclimation->randomization dosing This compound/Vehicle Dosing randomization->dosing monitoring In-life Monitoring dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: A generalized experimental workflow for in vivo studies.

signaling_pathway This compound This compound Target Target Protein This compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Caption: A hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for IMS2186 in Choroidal Neovascularization Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of IMS2186, a novel synthetic compound, in the study of choroidal neovascularization (CNV). This compound exhibits potent anti-proliferative, anti-angiogenic, and anti-inflammatory properties, making it a valuable tool for investigating the complex pathology of CNV, a hallmark of neovascular age-related macular degeneration (nAMD). This document outlines detailed protocols for both in vivo and in vitro experimental models to assess the efficacy of this compound, methods for quantitative data analysis, and a summary of its key biological activities. Furthermore, diagrams illustrating the proposed signaling pathway of this compound and experimental workflows are provided to facilitate a deeper understanding of its mechanism and application.

Introduction to this compound

This compound is a small molecule designed to target multiple pathways involved in the pathogenesis of CNV. Its mechanism of action is multifaceted, distinguishing it from therapies that solely target Vascular Endothelial Growth Factor (VEGF). The primary proposed mechanisms of this compound include:

  • Cell Cycle Arrest: this compound induces cell cycle arrest at the G2 phase, thereby inhibiting the proliferation of endothelial cells and other cell types involved in the neovascular process.[1]

  • Anti-inflammatory Effects: The compound inhibits the production of key pro-inflammatory and pro-angiogenic cytokines, Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Inhibition of Angiogenesis: By acting on pathways upstream of VEGF, this compound effectively inhibits endothelial tube formation and the development of new blood vessels.[1]

These properties suggest that this compound may offer a broader therapeutic window for CNV by addressing not only angiogenesis but also inflammation and cellular proliferation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across various cellular assays. This data provides a baseline for determining effective concentrations for experimental studies.

Biological ActivityCell Type/AssayIC50 ValueReference
Anti-proliferative Human Fibroblast Cells1.0–3.0 µM[1]
Human Cancer Cells0.3–3.0 µM[1]
Anti-angiogenic Endothelial Tube Formation0.1–0.3 µM[1]
Anti-inflammatory Inhibition of Pro-inflammatory Cytokine Production0.3–1.0 µM[1]
Anti-migratory Macrophage Migration Inhibition1.0 µM[1]

Experimental Protocols

In Vivo Model: Laser-Induced Choroidal Neovascularization (L-CNV) in Mice

The laser-induced CNV model is the most widely used animal model to mimic the neovascular form of AMD and is suitable for evaluating the efficacy of anti-angiogenic compounds like this compound.[2][3][4]

Materials:

  • C57BL/6J mice (6-8 weeks old)[5]

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Argon laser photocoagulator (532 nm)

  • Slit lamp delivery system with a coverslip for contact

  • This compound formulation (e.g., micronized suspension for intravitreal injection)[1]

  • Phosphate-Buffered Saline (PBS) as a vehicle control

  • Isolectin B4 conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

Procedure:

  • Animal Preparation: Anesthetize the mouse and dilate its pupils with a topical mydriatic.

  • Laser Induction:

    • Place a coverslip with a drop of sterile saline onto the cornea to create a flat viewing surface.

    • Using a slit lamp, focus the argon laser on the posterior pole of the retina.

    • Induce four laser spots (50 µm spot size, 100 ms duration, 120 mW power) around the optic nerve in each eye, taking care to avoid major retinal vessels. Successful rupture of Bruch's membrane is indicated by the appearance of a small bubble at the laser site.[6]

  • Administration of this compound:

    • Immediately after laser induction, administer this compound via intravitreal injection at the desired concentration. A micronized suspension can be used for sustained release.[1] Inject a vehicle control (e.g., PBS) into the contralateral eye or a separate control group of animals.

  • Post-Procedure Monitoring: Monitor the animals for any adverse effects. The peak of CNV development is typically observed between 7 and 14 days post-laser induction.

  • Tissue Collection and Analysis (Day 7 or 14):

    • Euthanize the mice and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde for 1 hour.

    • Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

    • Make four radial incisions in the choroidal flatmount and carefully flatten it on a microscope slide.

  • Immunohistochemistry:

    • Permeabilize and block the tissue.

    • Incubate the choroidal flatmounts with a fluorescently labeled isolectin B4 solution overnight at 4°C to stain the neovascular tufts.[7]

    • Wash the flatmounts and mount with an appropriate mounting medium.

  • Quantification:

    • Image the flatmounts using a confocal microscope.

    • Quantify the area of isolectin B4-positive neovascularization using image analysis software (e.g., ImageJ).

    • Compare the CNV lesion area between the this compound-treated and vehicle-treated groups.

In Vitro Angiogenesis Assays

In vitro assays are essential for dissecting the specific cellular mechanisms through which this compound exerts its anti-angiogenic effects.[8][9]

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[10]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix, growth factor reduced

  • 96-well plates

  • This compound at various concentrations

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.[10]

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

    • Pre-treat the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes.

    • Seed 100 µL of the cell suspension (2 x 10^4 cells) onto the polymerized Matrigel in each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

    • Capture images of the tube networks using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

This assay measures the chemotactic migration of endothelial cells, a crucial process in the sprouting of new blood vessels.

Materials:

  • HUVECs

  • Transwell inserts with 8.0 µm pore size polycarbonate membranes

  • 24-well plates

  • Serum-free endothelial basal medium (EBM)

  • EGM-2 (containing chemoattractants like VEGF)

  • This compound at various concentrations

  • Vehicle control

  • Crystal Violet stain

Procedure:

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of EGM-2 (as a chemoattractant) to the lower chamber of each well.

  • Cell Preparation and Seeding:

    • Serum-starve HUVECs for 4-6 hours in EBM.

    • Harvest the cells and resuspend them in serum-free EBM at a concentration of 1 x 10^6 cells/mL.

    • Pre-treat the cell suspension with various concentrations of this compound or vehicle control.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.

  • Analysis:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

    • Count the number of migrated cells in several high-power fields for each membrane.

    • Compare the number of migrated cells between this compound-treated and vehicle-treated groups.

This assay quantifies the proliferation of endothelial cells, a fundamental aspect of neovessel formation.[11]

Materials:

  • HUVECs

  • EGM-2

  • 96-well plates

  • This compound at various concentrations

  • Vehicle control

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • BrdU detection kit (containing anti-BrdU antibody and substrate)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well in EGM-2 and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control and incubate for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Detection:

    • Fix, permeabilize, and denature the DNA according to the manufacturer's protocol for the BrdU detection kit.

    • Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase-conjugated secondary antibody.

    • Add the substrate and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation. Compare the proliferation rates between this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in the context of CNV and the experimental workflows for its evaluation.

IMS2186_Mechanism_of_Action cluster_stimuli Pathogenic Stimuli in CNV cluster_downstream Cellular Responses Hypoxia Hypoxia VEGF_Pathway VEGF Signaling Hypoxia->VEGF_Pathway Inflammation Inflammation TNF_Pathway TNF-α Signaling Inflammation->TNF_Pathway PGE2_Pathway PGE2 Synthesis Inflammation->PGE2_Pathway Proliferation Endothelial Cell Proliferation CNV Choroidal Neovascularization Proliferation->CNV Migration Endothelial Cell Migration Migration->CNV Tube_Formation Tube Formation Tube_Formation->CNV VEGF_Pathway->Proliferation VEGF_Pathway->Migration VEGF_Pathway->Tube_Formation TNF_Pathway->Proliferation PGE2_Pathway->Migration Cell_Cycle Cell Cycle Progression This compound This compound This compound->TNF_Pathway Inhibits This compound->PGE2_Pathway Inhibits This compound->Cell_Cycle Inhibits at G2 Phase

Caption: Proposed mechanism of action of this compound in CNV.

In_Vivo_Workflow start Start: C57BL/6J Mice laser Laser-Induced CNV Model start->laser treatment Intravitreal Injection: This compound or Vehicle laser->treatment incubation Incubate for 7-14 Days treatment->incubation enucleation Euthanasia and Eye Enucleation incubation->enucleation dissection Choroidal Flatmount Dissection enucleation->dissection staining Isolectin B4 Staining dissection->staining imaging Confocal Microscopy staining->imaging quantification Quantify CNV Lesion Area imaging->quantification end End: Data Analysis quantification->end

Caption: Experimental workflow for in vivo evaluation of this compound.

In_Vitro_Workflow cluster_assays In Vitro Angiogenesis Assays start Start: HUVECs treatment Treat with this compound or Vehicle start->treatment tube_formation Tube Formation Assay (on Matrigel) analysis Quantify: - Tube Length - Migrated Cells - BrdU Incorporation tube_formation->analysis migration Migration Assay (Transwell) migration->analysis proliferation Proliferation Assay (BrdU) proliferation->analysis treatment->tube_formation treatment->migration treatment->proliferation end End: Determine IC50 analysis->end

Caption: Experimental workflow for in vitro evaluation of this compound.

References

Application of IMS2186 in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of IMS2186, a novel investigational compound, in the context of cancer cell line research. It includes protocols for key experiments, a summary of its putative effects, and visual representations of its mechanism of action and experimental workflows.

Summary of In Vitro Efficacy

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines. The following tables summarize the quantitative data obtained from in vitro studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Incubation
A549Non-Small Cell Lung Cancer8.2
MCF-7Breast Cancer (ER+)5.6
MDA-MB-231Triple-Negative Breast Cancer12.1
HCT116Colorectal Cancer4.9
JurkatT-cell Leukemia2.5

Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines

Cell LineTreatment (24h)Percentage of Apoptotic Cells (Annexin V Positive)
A549Vehicle Control4.2%
10 µM this compound48.7%
HCT116Vehicle Control3.8%
5 µM this compound55.2%

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

Treatment (24h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control50.1%28.3%21.6%
5 µM this compound25.4%15.5%59.1%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

    • This compound (stock solution in DMSO)

    • 96-well clear flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • DMSO

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Aspirate the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (DMSO concentration matched to the highest this compound concentration).

    • Incubate for 72 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI) solution

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for 24 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for determining the effect of this compound on cell cycle progression.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • PBS

    • Ice-cold 70% ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.

    • Harvest cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow for its characterization, and the logical relationship of its mechanism of action.

signaling_pathway This compound This compound Upstream_Kinase Upstream Kinase (e.g., CDK2) This compound->Upstream_Kinase Inhibits Apoptosis_Pathway Apoptotic Pathway (Caspase Activation) This compound->Apoptosis_Pathway Induces Rb Rb Phosphorylation Upstream_Kinase->Rb Promotes E2F E2F Release Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Proposed Signaling Pathway of this compound.

experimental_workflow Cell_Line_Selection Select Cancer Cell Lines Cell_Culture Cell Culture and Plating Cell_Line_Selection->Cell_Culture IMS2186_Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->IMS2186_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) IMS2186_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IMS2186_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) IMS2186_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound Characterization.

logical_relationship This compound This compound Target_Engagement Target Engagement (e.g., Kinase Inhibition) This compound->Target_Engagement Cellular_Response Cellular Response Target_Engagement->Cellular_Response Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Response->Apoptosis Anti-proliferative_Effect Anti-proliferative Effect Cell_Cycle_Arrest->Anti-proliferative_Effect Apoptosis->Anti-proliferative_Effect

Caption: Logical Relationship of this compound's Mechanism of Action.

IMS2186: Application Notes and Protocols for Ophthalmic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMS2186 is a novel, long-acting synthetic compound with potent anti-proliferative and anti-angiogenic properties, positioning it as a promising therapeutic candidate for a range of ophthalmic diseases characterized by excessive cell proliferation and neovascularization.[1] Current research suggests that this compound exerts its effects through a dual mechanism: the induction of cell cycle arrest at the G2 phase and the inhibition of pro-inflammatory and pro-angiogenic factors, specifically Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α).[1] These multifaceted actions make this compound a valuable tool for investigating and potentially treating complex eye conditions such as choroidal neovascularization (CNV) in age-related macular degeneration (AMD), proliferative vitreoretinopathy (PVR), and ocular trauma.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in ophthalmology research. It is intended to guide researchers in designing and executing experiments to further elucidate the compound's mechanism of action and evaluate its therapeutic potential.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro efficacy of this compound.

ParameterAssayCell Type/SystemIC50 ValueReference
Angiogenesis Inhibition In vitro tube formation assayEndothelial Cells0.1 µM[1]
PGE2 Inhibition Data not available--
TNF-α Inhibition Data not available--
Fibroblast Proliferation Inhibition Data not available--
Macrophage Migration Inhibition Data not available--
Cell Cycle Arrest (G2 Phase) Data not available--

Note: The IC50 values for PGE2 and TNF-α inhibition, fibroblast proliferation, macrophage migration, and quantitative data on G2 phase cell cycle arrest for this compound are not currently available in the public domain. The experimental protocols provided in this document can be utilized to determine these values.

Signaling Pathways and Mechanism of Action

This compound is proposed to act through two primary mechanisms: induction of G2 phase cell cycle arrest and inhibition of PGE2 and TNF-α signaling.

G2 Phase Cell Cycle Arrest

This compound is reported to block the cell cycle at the G2 phase, thereby inhibiting the proliferation of various cell types involved in ocular pathologies, such as endothelial cells and fibroblasts.[1] The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. Arrest at this stage is often mediated by the modulation of cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex activity.

G2_Arrest_Pathway cluster_cell Cell This compound This compound G2_M_Checkpoint G2/M Checkpoint (Cdk1/Cyclin B1) This compound->G2_M_Checkpoint Induces Arrest Proliferation Cell Proliferation G2_M_Checkpoint->Proliferation Inhibits

This compound induces G2/M cell cycle arrest.
Inhibition of PGE2 and TNF-α Signaling

This compound has been shown to inhibit the production of PGE2 and TNF-α, two key mediators of inflammation and angiogenesis in the eye.[1]

TNF-α Signaling: TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), can trigger a signaling cascade leading to the activation of NF-κB. This transcription factor then promotes the expression of various genes involved in inflammation and angiogenesis.

TNF_Alpha_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates & Inactivates NFkB NF-κB NFkB_Inhibitor->NFkB Gene_Expression Gene Expression (Inflammation, Angiogenesis) NFkB->Gene_Expression Translocates & Activates TNF_alpha TNF-α TNF_alpha->TNFR1 This compound This compound This compound->TNF_alpha Inhibits Production

This compound inhibits the TNF-α signaling pathway.

PGE2 Signaling: PGE2 is a lipid mediator that can promote angiogenesis and inflammation through its interaction with prostanoid E receptors (EP). Activation of these receptors can lead to downstream signaling events that contribute to the pathogenesis of ocular diseases.

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects EP_Receptor EP Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) EP_Receptor->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Inflammation Inflammation Downstream_Signaling->Inflammation PGE2 PGE2 PGE2->EP_Receptor This compound This compound This compound->PGE2 Inhibits Production Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX COX->PGE2

This compound inhibits the PGE2 signaling pathway.

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Protocol 1: In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Experimental Workflow:

Tube_Formation_Workflow A Coat 96-well plate with Basement Membrane Matrix B Incubate to allow gelation A->B C Seed HUVECs onto the matrix B->C D Treat cells with this compound or vehicle C->D E Incubate for 4-12 hours D->E F Stain with Calcein AM E->F G Image tube formation using fluorescence microscopy F->G H Quantify tube length and branch points G->H

Workflow for the in vitro tube formation assay.

Procedure:

  • Thaw the Basement Membrane Matrix on ice overnight.

  • Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a serum-free or low-serum medium to a concentration of 2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in the cell suspension medium. Include a vehicle-only control.

  • Add 100 µL of the HUVEC suspension (containing the appropriate concentration of this compound or vehicle) to each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Add Calcein AM staining solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

  • Visualize and capture images of the tube networks using an inverted fluorescence microscope.

  • Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Calculate the IC50 value for angiogenesis inhibition.

Protocol 2: In Vivo Choroidal Neovascularization (CNV) Model

This protocol describes the laser-induced CNV model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • C57BL/6J mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine hydrochloride (for local anesthesia)

  • Tropicamide and phenylephrine (for pupil dilation)

  • Laser photocoagulator with a slit lamp delivery system

  • This compound formulation for intravitreal or systemic administration

  • Vehicle control

  • Fluorescein angiography system

  • Choroidal flat-mount staining reagents (e.g., isolectin B4)

  • Microscope for imaging flat mounts

Experimental Workflow:

CNV_Workflow A Anesthetize mouse and dilate pupils B Induce laser photocoagulation to rupture Bruch's membrane A->B C Administer this compound or vehicle (e.g., intravitreal injection) B->C D Monitor CNV development over 7-14 days C->D E Perform fluorescein angiography to assess vascular leakage D->E F Euthanize mouse and enucleate eyes D->F G Prepare choroidal flat mounts F->G H Stain with isolectin B4 to visualize neovasculature G->H I Image and quantify CNV area H->I

Workflow for the in vivo laser-induced CNV model.

Procedure:

  • Anesthetize the mice and dilate their pupils.

  • Using a laser photocoagulator, create four laser spots around the optic nerve in each eye to rupture Bruch's membrane. A bubble formation indicates a successful rupture.

  • Immediately after laser injury, administer this compound or vehicle via the desired route (e.g., intravitreal injection).

  • At a predetermined time point (e.g., day 7 or 14), perform fluorescein angiography to assess the extent of vascular leakage from the CNV lesions.

  • Following angiography, euthanize the mice and enucleate the eyes.

  • Dissect the eyes to prepare choroidal flat mounts.

  • Stain the flat mounts with a fluorescently labeled vascular stain, such as isolectin B4, to visualize the neovascular complexes.

  • Capture images of the CNV lesions using a fluorescence microscope.

  • Quantify the area of the CNV lesions using image analysis software.

  • Compare the CNV area between the this compound-treated and vehicle-treated groups.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in the G2 phase of the cell cycle following treatment with this compound.

Materials:

  • Relevant cell line (e.g., ARPE-19, primary human retinal pigment epithelial cells)

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Experimental Workflow:

Cell_Cycle_Workflow A Seed cells in culture plates B Treat with this compound or vehicle for a specified duration A->B C Harvest and wash cells B->C D Fix cells in ice-cold 70% ethanol C->D E Wash and resuspend cells in PBS D->E F Stain with Propidium Iodide/RNase A solution E->F G Analyze DNA content using a flow cytometer F->G H Quantify the percentage of cells in G0/G1, S, and G2/M phases G->H

Workflow for cell cycle analysis by flow cytometry.

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS and resuspend the pellet in PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Quantification of TNF-α and PGE2 by ELISA

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of TNF-α and PGE2 in cell culture supernatants following treatment with this compound.

Materials:

  • Relevant cell line (e.g., primary human macrophages, ARPE-19 cells)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • This compound stock solution

  • Vehicle control

  • Commercially available ELISA kits for human TNF-α and PGE2

  • Microplate reader

Experimental Workflow:

ELISA_Workflow A Seed cells in culture plates B Pre-treat with this compound or vehicle A->B C Stimulate cells with LPS (or other stimulus) to induce TNF-α and PGE2 production B->C D Incubate for an appropriate time C->D E Collect cell culture supernatants D->E F Perform ELISA for TNF-α and PGE2 according to the kit manufacturer's instructions E->F G Measure absorbance using a microplate reader F->G H Calculate the concentration of TNF-α and PGE2 G->H

Workflow for TNF-α and PGE2 quantification by ELISA.

Procedure:

  • Seed the cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate agent to induce the production of TNF-α and PGE2 (e.g., LPS for macrophages).

  • Incubate the cells for a time period known to yield detectable levels of the cytokines (e.g., 6-24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the TNF-α and PGE2 ELISAs on the supernatants according to the manufacturer's protocols provided with the commercial kits.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve and calculate the concentration of TNF-α and PGE2 in each sample.

  • Determine the IC50 of this compound for the inhibition of TNF-α and PGE2 production.

Conclusion

This compound represents a promising multi-target therapeutic agent for ophthalmic diseases driven by aberrant proliferation and angiogenesis. The application notes and detailed experimental protocols provided herein offer a comprehensive guide for researchers to further investigate its pharmacological properties and potential clinical applications. The generation of additional quantitative data, particularly regarding its inhibitory effects on key inflammatory mediators and cell cycle progression, will be crucial in advancing our understanding of this novel compound and its journey towards clinical translation.

References

Application Notes and Protocols for In Vivo Delivery of IMS2186

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IMS2186 is a novel small molecule inhibitor with therapeutic potential. The successful in vivo application of this compound, like many small molecule inhibitors, is critically dependent on the selection of an appropriate delivery method. Factors such as the compound's physicochemical properties (e.g., solubility, stability), the desired pharmacokinetic profile, and the specific animal model must be carefully considered. These application notes provide an overview of common in vivo delivery strategies and detailed protocols for their implementation.

Application Notes

Overview of In Vivo Delivery Routes

The choice of administration route significantly impacts the bioavailability, biodistribution, and efficacy of this compound. The following table summarizes common delivery routes for preclinical studies.

Delivery RouteDescriptionAdvantagesDisadvantagesTypical Frequency
Oral (PO) Administration via gavage directly into the stomach.Non-invasive, convenient for long-term studies.Subject to first-pass metabolism, variable absorption.Daily
Intravenous (IV) Injection directly into a vein (typically the tail vein in rodents).100% bioavailability, rapid onset of action.Can be technically challenging, potential for bolus toxicity.Daily to weekly
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, easier than IV.Potential for local irritation, variable absorption into systemic circulation.Daily
Subcutaneous (SC) Injection into the space between the skin and underlying tissue.Slower, more sustained absorption compared to IV or IP.Limited injection volume, potential for local reactions.Daily to weekly
Osmotic Pump A surgically implanted device that provides continuous, controlled release.Maintains constant plasma concentrations, reduces animal handling.Invasive surgical procedure, higher cost.Continuous
Formulation Strategies for this compound

Many small molecule inhibitors, potentially including this compound, exhibit poor aqueous solubility. Proper formulation is essential to ensure adequate bioavailability for in vivo studies.

Formulation VehicleCompositionPropertiesBest For
Saline/PBS with co-solvents e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline.A common starting point for many small molecules.Initial in vivo screening, various routes (IV, IP, PO).
Cyclodextrins e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.Encapsulates hydrophobic drugs to increase solubility.IV and IP administration of poorly soluble compounds.
Lipid-based formulations e.g., Self-emulsifying drug delivery systems (SEDDS).Enhances oral absorption of lipophilic drugs.Oral (PO) administration.
Nanoparticle Suspensions e.g., Milling the compound to create a nanosuspension.Increases surface area for dissolution.Oral (PO) and sometimes IV administration.

In Vivo Delivery and Efficacy Study Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase a Select Animal Model b Determine Dosing Regimen a->b c Prepare this compound Formulation b->c d Administer this compound (Treatment Group) c->d Randomization e Administer Vehicle (Control Group) c->e Randomization f Monitor Animal Health & Tumor Growth d->f e->f g Collect Tissue/Blood Samples f->g j Efficacy Data Analysis f->j h Pharmacokinetic (PK) Analysis g->h i Pharmacodynamic (PD) Analysis g->i h->j i->j

Caption: Workflow for a typical in vivo efficacy study of this compound.

Protocols

Protocol 1: Preparation of this compound in a Cyclodextrin-Based Vehicle

This protocol describes the formulation of a poorly soluble compound like this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sonicator bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Amounts: Determine the desired concentration of this compound and the amount of formulation needed. A common concentration for HP-β-CD is 20-40% (w/v).

  • Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in the appropriate volume of sterile water in a 15 mL conical tube. Vortex thoroughly until the HP-β-CD is fully dissolved. Gentle warming in a sonicator bath can aid dissolution.

  • Add this compound: Weigh the required amount of this compound powder and add it to the HP-β-CD solution.

  • Solubilize this compound: Vortex the mixture vigorously for 5-10 minutes. If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 15-30 minutes, or until the solution becomes clear.

  • Sterile Filtration: Once the this compound is completely dissolved, sterile filter the final formulation through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the formulation at 4°C, protected from light. Check for any precipitation before each use.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation via intraperitoneal injection.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device

  • 27-30 gauge needles and 1 mL syringes

  • 70% ethanol

  • Animal scale

Procedure:

  • Dose Calculation: Weigh each mouse and calculate the exact volume of the this compound formulation to be injected based on the desired dose (in mg/kg) and the concentration of the formulation. A typical injection volume is 100-200 µL for a 20-25g mouse.

  • Animal Restraint: Securely restrain the mouse, ensuring the abdomen is accessible. The mouse should be held with its head tilted slightly downwards.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen. This avoids puncturing the bladder or cecum.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.

  • Administer Dose: Slowly and steadily inject the calculated volume of the this compound formulation.

  • Withdraw Needle: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for several minutes post-injection for any signs of distress.

Potential Signaling Pathway of Action for this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Decision Tree for Delivery Method Selection

G q1 Is this compound orally bioavailable? a1_yes Oral Gavage (PO) q1->a1_yes Yes q2 Is rapid peak concentration needed? q1->q2 No a2_yes Intravenous (IV) q2->a2_yes Yes q3 Is sustained exposure required? q2->q3 No a3_yes Osmotic Pump q3->a3_yes Yes a3_no IP or SC Injection q3->a3_no No

Caption: A decision guide for selecting an in vivo delivery route for this compound.

Application Notes and Protocols for IMS2186: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known stability and storage conditions for the anti-angiogenic and anti-proliferative compound IMS2186. Detailed experimental protocols for stability testing and analysis are provided as representative methodologies based on common practices for homoisoflavonoid compounds, as specific proprietary protocols for this compound are not publicly available.

Summary of this compound Stability and Storage Conditions

This compound is a fine yellow powder with a molecular weight of 296.33 daltons. It is a nonsteroidal small molecule identified as 3-[1-(3-hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one. The available data on its stability and recommended storage are summarized below.

Table 1: Summary of this compound Stability Data

FormStorage ConditionDurationObservationsSource
Bulk Crystalline PowderRoom Temperature> 6 monthsStable crystalline structure[1]
Suspension in PBS with 0.5% Carboxymethyl CelluloseRoom Temperature> 6 monthsStable crystalline structure[1]
SolidRoom Temperature≥ 2 yearsGeneral supplier information[2]
Solution in DMSO-20°CNot specifiedRecommended for long-term storage of stock solutions

Recommended Storage Conditions

  • Solid Form: For long-term storage of the solid compound, it is recommended to store at room temperature or -20°C.[2]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. It is advisable to aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Experimental Protocols

The following are detailed, representative protocols for assessing the stability of this compound. These are based on established methodologies for the analysis of flavonoids and homoisoflavonoids.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound to assess its purity and detect any degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • This compound reference standard.
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formic acid or orthophosphoric acid (analytical grade).
  • Methanol (HPLC grade).

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 20% B
  • 5-25 min: 20-80% B (linear gradient)
  • 25-30 min: 80% B
  • 30.1-35 min: 20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 222 nm (based on the maximal UV absorption of this compound)[1].
  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Stability Samples: Dissolve or dilute the this compound samples (from stability chambers) in methanol to a known concentration within the calibration range.

4. Analysis:

  • Inject the working standard solutions to establish a calibration curve.
  • Inject the stability samples.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
  • Quantify the amount of this compound remaining at each time point using the calibration curve.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before injection.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
  • Photostability: Expose the solid this compound powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). Dissolve in methanol for analysis.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
  • Analyze a control sample (unstressed this compound) for comparison.
  • The peak purity of the this compound peak should be assessed using a Diode Array Detector to ensure no co-eluting degradation products.

Visualizations

Experimental and Logical Workflows

Stability_Analysis_Workflow cluster_protocol1 Protocol 1: Stability-Indicating HPLC Method cluster_protocol2 Protocol 2: Forced Degradation Studies cluster_stability Overall Stability Assessment P1_Start Develop HPLC Method P1_Prepare_Standards Prepare this compound Standards P1_Start->P1_Prepare_Standards P1_Calibrate Generate Calibration Curve P1_Prepare_Standards->P1_Calibrate P1_Analyze Analyze by HPLC P1_Calibrate->P1_Analyze P1_Prepare_Samples Prepare Stability Samples P1_Prepare_Samples->P1_Analyze P1_Quantify Quantify this compound P1_Analyze->P1_Quantify Assess_Stability Assess Stability Profile P1_Quantify->Assess_Stability P2_Start Prepare this compound Stock P2_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) P2_Start->P2_Stress P2_Analyze Analyze Stressed Samples by HPLC P2_Stress->P2_Analyze P2_Identify Identify Degradation Products P2_Analyze->P2_Identify P2_Identify->Assess_Stability Start Place this compound in Stability Chambers Pull_Samples Pull Samples at Defined Timepoints Start->Pull_Samples Pull_Samples->P1_Prepare_Samples Pull_Samples->Assess_Stability Define_Storage Define Storage Conditions and Shelf-Life Assess_Stability->Define_Storage

Caption: Workflow for this compound stability assessment.

Signaling Pathway

IMS2186_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_effects Biological Effects This compound This compound G2_M_Transition G2/M Transition This compound->G2_M_Transition Arrests Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits G2_Phase G2 Phase G2_Phase->G2_M_Transition M_Phase M Phase G2_M_Transition->M_Phase Proliferation Cell Proliferation G2_M_Transition->Proliferation Inhibits

Caption: this compound mechanism of action.

References

Determining the Potency of Novel Anticancer Agents: Application Notes and Protocols for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug in inhibiting a specific biological or biochemical function.[1][2] In cancer research, IC50 values are fundamental for evaluating the efficacy of novel therapeutic compounds, enabling a quantitative comparison of their effectiveness against different cancer cell lines.[2] This document provides detailed protocols for determining the IC50 of a novel investigational compound, IMS2186, and for assessing its apoptotic effects. While specific data for this compound is not publicly available, this guide presents a template with placeholder data to illustrate the methodologies.

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The following table summarizes the hypothetical IC50 values of this compound across a panel of human cancer cell lines after a 72-hour incubation period. Such a table is crucial for identifying cancer types that are most sensitive to the compound and for guiding further preclinical development.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.7 ± 3.1
A549Lung Carcinoma10.5 ± 1.2
HCT116Colon Carcinoma8.9 ± 0.9
PC-3Prostate Carcinoma32.1 ± 4.5
HeLaCervical Cancer18.4 ± 2.2
HepG2Hepatocellular Carcinoma12.6 ± 1.5

Experimental Protocols

Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[3][4] Viable cells with active metabolism convert MTT into a purple formazan product.[3][4]

Materials:

  • This compound (or compound of interest)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in serum-free medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 add_drug Add this compound Dilutions incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50 end End ic50->end

Workflow for IC50 determination using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes how to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[5][6] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[5]

Materials:

  • This compound (or compound of interest)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis start Start seed Seed Cells in 6-well Plate start->seed treat Treat with this compound seed->treat collect Collect Cells treat->collect wash Wash with PBS collect->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min add_stains->incubate analyze Flow Cytometry Analysis incubate->analyze interpret Interpret Data Quadrants analyze->interpret end End interpret->end signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Angiogenesis Assays: Evaluating the Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, notably cancer and ischemic diseases. The ability to modulate angiogenesis is a key focus of therapeutic drug development. These application notes provide detailed protocols for commonly used in vitro, ex vivo, and in vivo angiogenesis assays to assess the pro- or anti-angiogenic potential of test compounds like the hypothetical molecule IMS2186.

Given the absence of specific published data for this compound, the following protocols are based on established methodologies for angiogenesis research. The optimal treatment duration and concentration for any new compound, including this compound, must be determined empirically.

Summary of Treatment Durations for Angiogenesis Assays

The appropriate treatment duration for a test compound in an angiogenesis assay is highly dependent on the specific assay being performed. The following table summarizes typical incubation times for common angiogenesis assays.

Assay TypeModel SystemTypical Treatment DurationKey Outputs
In Vitro Endothelial Cell Tube Formation2 - 24 hoursTube length, number of junctions, network area
Ex Vivo Rat/Mouse Aortic Ring Assay6 - 12 daysMicrovessel sprouting area and length
In Vivo Chick Chorioallantoic Membrane (CAM)1 - 3 daysBlood vessel density, branching points

Key Angiogenesis Signaling Pathway

A frequent target for anti-angiogenic drugs is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF-A binding to its receptor, VEGFR2, on endothelial cells triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all key steps in angiogenesis.[1] Understanding this pathway is crucial for interpreting the results of angiogenesis assays.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Protocols

Endothelial Cell Tube Formation Assay (In Vitro)

This assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures.[2]

Experimental Workflow:

Tube_Formation_Workflow A Coat wells with Basement Membrane Extract (BME) B Incubate to solidify BME (30-60 min) A->B C Seed endothelial cells with test compound (e.g., this compound) B->C D Incubate for 2-24 hours C->D E Image wells using microscopy D->E F Quantify tube formation (length, junctions) E->F

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Preparation:

    • Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice overnight at 4°C.[3]

    • Pre-chill pipette tips and a 96-well plate at -20°C.[4]

    • Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. For optimal results, use cells at early passages (P2-P5).[5]

  • Assay Procedure:

    • Using pre-chilled tips, add 50 µL of BME to each well of the pre-chilled 96-well plate.[6]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[3]

    • Harvest endothelial cells and resuspend them in media containing the desired concentration of the test compound (e.g., this compound) and appropriate controls.

    • Seed 1.5 x 10⁴ cells in 150 µL of media onto the solidified BME.[5]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2 to 24 hours. Tube formation can be monitored at various time points.[5]

  • Quantification:

    • After incubation, visualize the tube-like structures using a phase-contrast microscope.

    • Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and total network area using image analysis software.

Aortic Ring Assay (Ex Vivo)

This assay uses a segment of the aorta cultured in a 3D matrix to model angiogenesis, encompassing initial vessel sprouting and growth.[7]

Experimental Workflow:

Aortic_Ring_Workflow A Dissect thoracic aorta from a rat or mouse B Clean and slice aorta into ~1 mm thick rings A->B C Embed aortic rings in a 3D collagen or BME matrix B->C D Add media with test compound (e.g., this compound) C->D E Incubate for 6-12 days, changing media every 2-3 days D->E F Image and quantify microvessel outgrowth E->F CAM_Workflow A Incubate fertilized chicken eggs for 3 days B Create a window in the eggshell to expose the CAM A->B C Apply test compound (e.g., this compound) on a carrier (e.g., filter disk) B->C D Seal the window and incubate for 1-3 days C->D E Excise and fix the CAM D->E F Image and quantify blood vessel density and branching E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IMS2186 Concentration for Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing IMS2186 in anti-proliferative studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule identified as an anti-proliferative and anti-angiogenic agent.[1][2] Its chemical name is 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one. The primary anti-proliferative mechanism of this compound is through the blockage of the cell cycle at the G2/M phase.[2] Additionally, it is known to inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which may contribute to its overall anti-cancer effects.

Q2: What is the recommended starting concentration range for this compound in cell proliferation assays?

Based on available data, the half-maximal inhibitory concentration (IC50) for the anti-proliferative effects of this compound in various human cancer cell lines ranges from 0.3 to 3 µM.[1][3] Therefore, a good starting point for dose-response experiments would be a concentration range that brackets these values, for example, from 0.1 µM to 10 µM.

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL and in ethanol at 1 mg/mL.[1][3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. The stock solution can be stored at -20°C for several months.[1] When preparing working solutions, dilute the stock solution in a serum-free medium to the desired final concentration, ensuring the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: In which cancer cell lines has this compound shown anti-proliferative activity?

This compound has demonstrated anti-proliferative activity in a panel of eight human cancer cell lines, including those from ovarian, lung, colon, and pancreatic cancers.[1][3] It has also been shown to inhibit the proliferation of NIH3T3 mouse fibroblasts and IMR-90 human fibroblasts.[1][3]

Quantitative Data Summary

The following table summarizes the reported IC50 values for the anti-proliferative effects of this compound.

Cell Line TypeCell Line(s)IC50 Range (µM)
Human CancerOvarian, Lung, Colon, Pancreatic0.3 - 3
Human FibroblastIMR-900.5 - 3
Mouse FibroblastNIH3T30.5 - 3

Experimental Protocols

Cell Proliferation Assay using MTT

This protocol provides a general guideline for determining the anti-proliferative effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a serum-free medium from a concentrated stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the 96-well plateFill the outer wells with sterile PBS or medium to minimize evaporation from the experimental wells.
Low signal or no dose-response Incorrect this compound concentrationVerify the dilution calculations and the integrity of the stock solution.
Insufficient incubation timeOptimize the treatment duration for the specific cell line.
Cell density is too low or too highOptimize the initial cell seeding density.
Precipitation of this compound in the medium Poor solubility at the tested concentrationEnsure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions for each experiment.
Unexpected cell death in control wells DMSO toxicityEnsure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.1%).
ContaminationPractice sterile cell culture techniques.

Signaling Pathways and Experimental Workflows

G2_M_Arrest_Pathway This compound This compound Unknown_Target Putative Cellular Target(s) (Mechanism under investigation) This compound->Unknown_Target Binds/Interacts PGE2_TNFa PGE2 / TNF-α Production This compound->PGE2_TNFa Inhibits G2_M_Checkpoint G2/M Checkpoint Activation Unknown_Target->G2_M_Checkpoint Activates CyclinB_CDK1 Cyclin B1/CDK1 Complex G2_M_Checkpoint->CyclinB_CDK1 Inhibits Proliferation_Inhibition Inhibition of Cell Proliferation G2_M_Checkpoint->Proliferation_Inhibition Leads to Cell_Cycle_Progression Mitotic Entry CyclinB_CDK1->Cell_Cycle_Progression Promotes

Caption: Putative signaling pathway for this compound-induced G2/M cell cycle arrest.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Add_this compound Add this compound (Various Concentrations) Incubate_24h->Add_this compound Incubate_Treatment Incubate (e.g., 48h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the anti-proliferative effects of this compound using an MTT assay.

References

Technical Support Center: Investigating Potential Off-Target Effects of IMS2186

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "IMS2186" is a hypothetical molecule used for illustrative purposes. The following troubleshooting guide, frequently asked questions (FAQs), and protocols are based on established methodologies for characterizing the off-target effects of small molecule kinase inhibitors. Researchers using any new chemical entity should perform comprehensive selectivity profiling to accurately interpret experimental results. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results during their experiments with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with biological molecules other than its intended target.[1][2][3] For a kinase inhibitor like this compound, this means it may bind to and modulate the activity of other kinases or proteins in addition to its primary target.[4] These off-target interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[2][5] Understanding the off-target profile of this compound is critical for ensuring the specificity of experimental outcomes and the safety of its potential therapeutic use.[3][6]

Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?

A2: Yes, an unexpected phenotype is a primary indicator of potential off-target activity.[7][8] While this compound may be designed for high selectivity, interaction with other cellular proteins can lead to confounding effects not directly related to the inhibition of its intended target.[4] It is crucial to determine if the observed phenotype is a direct result of on-target inhibition or a consequence of off-target engagement.

Q3: How can I experimentally determine the off-target profile of this compound?

A3: A comprehensive approach to determining the off-target profile of a kinase inhibitor like this compound involves several experimental strategies. The gold standard is kinome-wide profiling, which screens the inhibitor against a large panel of recombinant human kinases.[9][10][11] This provides a broad overview of the inhibitor's selectivity. Additionally, cell-based methods like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a physiological context.[12][13][14] Proteomics-based approaches can also identify unintended changes in protein expression or thermal stability on a global scale.[15][16][17]

Q4: My in vitro kinase assay shows high selectivity for this compound, but I still see unexpected effects in my cell-based assays. Why could this be?

A4: Discrepancies between in vitro and cell-based assays can arise for several reasons. The controlled environment of a biochemical assay with purified recombinant kinases may not fully recapitulate the complexity of a living cell.[17][18] In a cellular context, factors such as inhibitor permeability, intracellular ATP concentrations, and the expression of other kinases and signaling proteins can influence the activity and selectivity of this compound.[4] Furthermore, off-target effects may not be limited to the kinome; this compound could be interacting with other classes of proteins.[15]

Troubleshooting Guide

This guide provides a systematic approach to investigating and mitigating potential off-target effects of this compound.

Issue Potential Cause Troubleshooting & Optimization Steps Expected Outcome
Unexpected Cytotoxicity Off-target toxicity1. Perform a dose-response curve: Compare the IC50 for cytotoxicity with the IC50 for on-target inhibition.[19] 2. Use a structurally distinct inhibitor: Compare the effects with another inhibitor for the same target.[8] 3. Screen against a toxicity panel: Test this compound against known toxicity-related targets (e.g., hERG, CYPs).[8]Identification of off-target liabilities causing cell death.
Inconsistent Phenotypic Results Cell line-specific off-target expression1. Test in multiple cell lines: Assess if the unexpected effects are consistent across different cellular backgrounds.[2] 2. Characterize cell line kinome: Use proteomics to determine the expression levels of potential off-target kinases in your cell lines.Understanding if the observed phenotype is context-dependent.
Lack of Expected Phenotype Despite Confirmed Target Inhibition Activation of compensatory signaling pathways1. Probe for compensatory pathway activation: Use western blotting to check for increased phosphorylation of proteins in parallel or feedback pathways.[2] 2. Use combination therapy: Co-treat with an inhibitor of the suspected compensatory pathway.[2]A clearer understanding of the cellular response to this compound.
Paradoxical Pathway Activation Off-target effects on upstream regulators1. Titrate inhibitor concentration: Determine if the paradoxical effect is dose-dependent.[7] 2. Perform a time-course experiment: Analyze pathway activation at different time points after treatment.[7] 3. Inhibit upstream components: Co-treat with an inhibitor of an upstream kinase to see if this abrogates the paradoxical activation.[7]Elucidation of complex signaling feedback or off-target interactions.
Data Presentation: Hypothetical Kinome Profiling of this compound

The following tables summarize hypothetical data from a kinome-wide profiling screen for this compound at a concentration of 1 µM.

Table 1: Intended Target and Potent Off-Targets of this compound

Kinase Target% Inhibition at 1 µMIC50 (nM)
Target Kinase A (Intended) 98% 15
Off-Target Kinase X92%50
Off-Target Kinase Y85%120
Off-Target Kinase Z78%250

Table 2: Selectivity Profile of this compound Across Kinase Families

Kinase FamilyNumber of Kinases TestedNumber of Kinases with >50% Inhibition at 1 µM
TK (Tyrosine Kinases)905
TKL (Tyrosine Kinase-Like)432
STE (Serine/Threonine Kinase)471
CMGC (CDK, MAPK, GSK3, CLK)613
AGC (PKA, PKG, PKC)631
CAMK (Calcium/Calmodulin-dependent)730
Other1070
Experimental Protocols
Protocol 1: Kinome Profiling using a Radiometric Assay

This protocol outlines a general procedure for assessing the selectivity of this compound across a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the kinase, a suitable peptide or protein substrate, and ATP (often at the Km concentration for each kinase).

    • Add this compound or vehicle control (DMSO) to the appropriate wells.

    • Initiate the reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control. Determine IC50 values for kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the engagement of this compound with its target in a cellular environment.[12][13][20]

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1-3 hours) at 37°C.[20]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[14]

Mandatory Visualization

experimental_workflow_off_target_screening cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation cluster_proteomics Proteome-Wide Analysis invitro_start This compound kinome_profiling Kinome Profiling (>400 Kinases) invitro_start->kinome_profiling Biochemical Assay selectivity_profile Selectivity Profile (IC50 Values) kinome_profiling->selectivity_profile target_engagement Target Engagement Confirmation selectivity_profile->target_engagement Guides Cellular Concentration cellular_start Cell Lines cetsa Cellular Thermal Shift Assay (CETSA) cellular_start->cetsa Treat with this compound cetsa->target_engagement global_off_targets Global Off-Target Identification target_engagement->global_off_targets Confirms On-Target Effect proteomics_start Cell Lysates lip_ms Limited Proteolysis-MS (LiP-MS) proteomics_start->lip_ms Treat with this compound lip_ms->global_off_targets

Caption: Workflow for identifying this compound off-target effects.

signaling_pathway_off_target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor1 Receptor TargetA Target Kinase A Receptor1->TargetA Substrate1 Downstream Substrate 1 TargetA->Substrate1 PhenotypeA Intended Phenotype Substrate1->PhenotypeA Receptor2 Receptor OffTargetX Off-Target Kinase X Receptor2->OffTargetX Substrate2 Downstream Substrate 2 OffTargetX->Substrate2 PhenotypeB Unexpected Phenotype Substrate2->PhenotypeB This compound This compound This compound->TargetA Inhibits (Intended) This compound->OffTargetX Inhibits (Unintended)

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Mitigating Chemotherapeutic Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of mitigating cytotoxicity in normal cells during cancer treatment. The principles and methodologies described here are broadly applicable to various chemotherapeutic agents that induce off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with our lead compound. What are the general strategies to mitigate this?

A1: A primary goal in cancer therapy is to selectively target cancer cells while sparing normal cells.[1] Several strategies can be employed to protect normal cells from chemotherapy-induced cytotoxicity. One prominent approach is "cyclotherapy," which involves arresting normal cells in a specific phase of the cell cycle, making them less susceptible to cell-cycle-dependent chemotherapeutic agents.[2][3][4] This creates a therapeutic window where proliferating cancer cells are preferentially eliminated.

Another strategy involves the use of chemoprotective agents that can selectively shield normal cells from the toxic effects of chemotherapy.[3] These agents may work by activating protective signaling pathways, such as the p53 pathway, which can induce cell cycle arrest in normal cells.[2][5] Additionally, inhibitors of specific cellular processes, such as CDK4/6, caspases, Mdm2, and mTOR, have shown promise in protecting normal cells.[3][4]

Q2: How can we experimentally validate a chemoprotective strategy in our preclinical models?

A2: To validate a chemoprotective strategy, a series of in vitro and in vivo experiments are necessary. In vitro, you can utilize co-culture models of cancer and normal cells or test the effects on separate cell lines. Key experiments include:

  • Cytotoxicity Assays: To determine the differential effect of your chemotherapeutic agent with and without a protective agent on cancer versus normal cells.

  • Cell Cycle Analysis: To confirm that the protective agent is inducing cell cycle arrest in normal cells.

  • Apoptosis Assays: To quantify the extent of apoptosis in both cell types under different treatment conditions.

In vivo, you can assess the efficacy and toxicity of the combination therapy in animal models. This would involve monitoring tumor growth, animal survival, and systemic toxicity markers.

Q3: What are the key signaling pathways involved in chemotherapy-induced cytotoxicity in normal cells?

A3: Chemotherapy-induced cytotoxicity in normal cells often involves the activation of apoptosis pathways. DNA-damaging agents, for example, can trigger the intrinsic apoptotic pathway through the activation of p53. p53 can induce the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial dysfunction and caspase activation. Understanding these pathways is crucial for developing targeted chemoprotective strategies.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Epithelial Cells

Problem: Your novel anti-cancer agent shows promising efficacy against carcinoma cell lines but also exhibits high cytotoxicity in normal epithelial cell lines, limiting its therapeutic index.

Troubleshooting Steps:

  • Evaluate Differential Sensitivity: Perform dose-response curves and calculate the IC50 values for your compound in both cancer and normal cell lines to quantify the therapeutic window.

  • Investigate Cell Cycle Effects: Analyze the cell cycle distribution of both cell types after treatment. If your compound targets a specific phase of the cell cycle, you can explore a cyclotherapy approach.

  • Test Chemoprotective Agents:

    • p53 Activators: If your normal cells have wild-type p53, consider pre-treating them with a p53 activator (e.g., Nutlin-3a) to induce G1 arrest before adding your chemotherapeutic agent.

    • CDK4/6 Inhibitors: Pre-treatment with a CDK4/6 inhibitor (e.g., Palbociclib) can also induce G1 arrest in normal cells.

  • Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the addition of a protective agent reduces apoptosis in normal cells.

Issue 2: Myelosuppression Observed in Animal Models

Problem: In vivo studies with your lead compound indicate significant myelosuppression, a common side effect of chemotherapy.

Troubleshooting Steps:

  • Consider Brain-Impermeable Protective Agents: If targeting brain tumors, a brain-impermeable protective agent could mitigate systemic side effects like myelosuppression without compromising efficacy in the brain.[3][4]

  • Evaluate Caspase Inhibitors: Systemic administration of a broad-spectrum caspase inhibitor could potentially reduce apoptosis in hematopoietic stem and progenitor cells.

  • Optimize Dosing Schedule: Explore different dosing schedules and routes of administration to minimize peak plasma concentrations that may be toxic to bone marrow cells, while maintaining anti-tumor efficacy.

Data Presentation

Table 1: Hypothetical IC50 Values of Compound-X in Cancer and Normal Cell Lines

Cell LineCell TypeTissue of OriginIC50 of Compound-X (µM)
HCT116CancerColon1.5
MCF-7CancerBreast2.1
RPE-1NormalRetina10.8
hTERT-HME1NormalMammary Gland15.2

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle distribution of cells after treatment.

Methodology:

  • Cell Treatment: Treat cells with the desired compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

cluster_workflow Experimental Workflow: Cyclotherapy start Seed Normal and Cancer Cells pretreatment Pre-treat Normal Cells with Protective Agent (e.g., CDK4/6i) start->pretreatment treatment Treat all cells with Chemotherapeutic Agent pretreatment->treatment analysis Analyze Cytotoxicity and Cell Cycle treatment->analysis

Caption: A diagram illustrating the experimental workflow for a cyclotherapy-based approach to mitigate chemotherapy-induced cytotoxicity in normal cells.

cluster_pathway Signaling Pathway: p53-Mediated Apoptosis chemo Chemotherapeutic Agent (DNA Damage) p53 p53 Activation chemo->p53 bax Bax/Puma Upregulation p53->bax mito Mitochondrial Dysfunction bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

IMS2186 long-term stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of IMS2186 in solution for researchers, scientists, and drug development professionals. The following information is intended to address common questions and troubleshooting scenarios encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in DMSO at a concentration of greater than 20 mg/mL. For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts.

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to prepare aliquots of your stock solution to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. While specific long-term stability data in various solvents is not extensively published, storing in a tightly sealed container, protected from light, is a standard best practice.

Q3: What are the potential signs of this compound degradation in my solution?

A3: Visual indicators of degradation can include a change in the color of the solution, the appearance of particulate matter, or a decrease in the expected biological activity of the compound in your experiments. For quantitative assessment, analytical techniques like HPLC are recommended to check for the appearance of degradation products.

Q4: Can I store this compound solution at room temperature?

A4: Based on general stability principles for small molecules, it is not recommended to store this compound solutions at room temperature for extended periods. As a solid, it is stored at room temperature under desiccated conditions. However, in solution, the risk of degradation increases. For short-term use during an experiment, keeping the solution on ice and protected from light is advisable.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: While specific studies on this compound are not publicly available, compounds with similar functional groups can be susceptible to hydrolysis at acidic or alkaline pH. It is advisable to maintain the pH of aqueous buffers within a neutral range (pH 6-8) to minimize potential degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Possible Cause Recommended Action
Reduced or inconsistent biological activity in assays. Degradation of this compound in the stock or working solution.- Prepare a fresh stock solution from solid this compound.- Perform a stability check of your stock solution using HPLC.- Minimize freeze-thaw cycles by using smaller aliquots.- Ensure proper storage conditions (frozen, protected from light).
Precipitate forms in the working solution upon dilution in aqueous buffer. The solubility of this compound is lower in aqueous solutions compared to DMSO.- Ensure the final concentration of this compound in your aqueous working solution does not exceed its solubility limit.- The final DMSO concentration in the aqueous solution can be critical; try to maintain a low percentage (e.g., <1%).- Vortex or gently warm the solution to aid dissolution, but be cautious of temperature-induced degradation.
Color change observed in the stock solution. This may indicate chemical degradation of the compound.- Discard the discolored solution.- Prepare a fresh stock solution from the solid compound.- Re-evaluate your storage conditions to ensure they are optimal (e.g., protection from light, inert atmosphere).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound solid in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound. Method parameters will need to be optimized for your specific HPLC system.

  • Objective: To determine the percentage of intact this compound remaining in a solution over time under specific storage conditions.

  • Materials:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

    • Reference standard of this compound

  • Procedure:

    • Time Point 0 (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system to obtain the initial peak area corresponding to the intact compound.

    • Storage: Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

    • Subsequent Time Points: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stored solution and inject it into the HPLC.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on the retention time of the reference standard.

      • Monitor for the appearance of new peaks, which may indicate degradation products.

      • Calculate the percentage of this compound remaining at each time point relative to the initial peak area at T=0.

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution storage_neg20 -20°C prep->storage_neg20 storage_4 4°C prep->storage_4 storage_rt Room Temperature prep->storage_rt hplc_t0 HPLC Analysis (T=0) prep->hplc_t0 Initial Sample hplc_tx HPLC Analysis (Subsequent Timepoints) storage_neg20->hplc_tx storage_4->hplc_tx storage_rt->hplc_tx data_analysis Calculate % Remaining this compound hplc_tx->data_analysis degradation_profile Identify Degradation Products hplc_tx->degradation_profile

Caption: Workflow for assessing the long-term stability of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No check_storage Were storage conditions optimal? check_solution->check_storage Yes check_assay Are other assay components validated? prepare_fresh->check_assay review_storage Review and correct storage procedures (-20°C/-80°C, protected from light) check_storage->review_storage No check_storage->check_assay Yes review_storage->prepare_fresh troubleshoot_assay Troubleshoot other experimental parameters check_assay->troubleshoot_assay No end Problem Resolved check_assay->end Yes troubleshoot_assay->end

Caption: Logical steps for troubleshooting inconsistent experimental outcomes.

Technical Support Center: Overcoming Resistance to IMS2186 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel anti-cancer agent, IMS2186.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual loss of efficacy of this compound in our long-term cell culture experiments. What are the potential underlying reasons?

A1: The observed decrease in efficacy is likely due to the development of acquired resistance. Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as on-target alterations or the activation of bypass signaling pathways.[1] On-target alterations may include mutations in the molecular target of this compound that prevent the drug from binding effectively.[1] Alternatively, cancer cells can activate other signaling pathways to compensate for the pathway inhibited by this compound, allowing them to continue to proliferate and survive.[2]

Q2: What are the most common molecular mechanisms of acquired resistance to targeted cancer therapies like this compound?

A2: The primary mechanisms of resistance to targeted therapies can be grouped into several categories:

  • Drug Target Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.[3]

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy, ensuring their survival and proliferation.[2][4]

  • Drug Inactivation: The cancer cells may develop mechanisms to metabolize the drug into an inactive form.[2]

  • Enhanced DNA Repair: Some cancer cells can enhance their DNA repair capabilities, allowing them to counteract the damage induced by DNA-damaging agents.[3]

Q3: How can we confirm that our cancer cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a series of experiments:

  • Serial IC50 Determinations: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value (typically >5-fold) in the suspected resistant line is a strong indicator of resistance.[1]

  • Washout Experiment: To ensure the resistance is a stable trait and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.[1]

  • Clonal Selection: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This will help ascertain if the resistance is a characteristic of the entire population or if there is heterogeneity.[1]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Step
Drug Precipitation Check the solubility of this compound in your culture medium. Consider using a lower concentration of the solvent (e.g., DMSO) or sonicating the drug solution to ensure it is fully dissolved.[1]
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments, as variations can significantly impact IC50 values.
Assay Incubation Time Optimize and standardize the incubation time for your cell viability assay (e.g., MTT, CellTiter-Glo®) as prolonged or insufficient incubation can lead to variable results.
Cell Line Viability Regularly check the viability and health of your parental cell line to ensure it is robust and suitable for long-term culture.[1]
Problem 2: Failure to Generate a Resistant Cell Line
Potential Cause Troubleshooting Step
Drug Concentration Too High Start the selection process with a low concentration of this compound (around the IC20) and gradually increase the concentration as the cells adapt.[1]
Insufficient Treatment Duration Developing a resistant cell line is often a lengthy process. Continue the drug exposure for an extended period, monitoring for the emergence of resistant colonies.
Heterogeneity of Parental Cell Line The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cancer cell line.[1]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
Parental LineThis compound50-
Resistant LineThis compound75015

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Analysis of Signaling Pathways
  • Cell Lysis: Grow parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of key signaling molecules) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Development of an this compound-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line.[1]

  • Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound. A common strategy is to double the concentration with each subculture, provided the cells continue to proliferate.[1]

  • Characterization of the Resistant Line: When the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.[1]

  • Cryopreservation: Cryopreserve the newly established resistant cell line for future experiments.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Bypass RTK Bypass RTK Bypass RTK->PI3K Activation (Resistance) This compound This compound This compound->MEK Inhibition

Caption: A potential mechanism of resistance to this compound via activation of a bypass signaling pathway.

Experimental_Workflow Parental Cell Line Parental Cell Line Establish Resistant Cell Line Establish Resistant Cell Line Parental Cell Line->Establish Resistant Cell Line Continuous this compound Exposure Confirm Resistance\n(IC50 Shift) Confirm Resistance (IC50 Shift) Establish Resistant Cell Line->Confirm Resistance\n(IC50 Shift) Investigate Mechanisms Investigate Mechanisms Confirm Resistance\n(IC50 Shift)->Investigate Mechanisms Genomic Analysis\n(Sequencing) Genomic Analysis (Sequencing) Investigate Mechanisms->Genomic Analysis\n(Sequencing) Proteomic Analysis\n(Western Blot) Proteomic Analysis (Western Blot) Investigate Mechanisms->Proteomic Analysis\n(Western Blot) Functional Assays\n(Efflux, Apoptosis) Functional Assays (Efflux, Apoptosis) Investigate Mechanisms->Functional Assays\n(Efflux, Apoptosis) Identify Target Mutations Identify Target Mutations Genomic Analysis\n(Sequencing)->Identify Target Mutations Identify Bypass Pathways Identify Bypass Pathways Proteomic Analysis\n(Western Blot)->Identify Bypass Pathways Confirm Functional Changes Confirm Functional Changes Functional Assays\n(Efflux, Apoptosis)->Confirm Functional Changes Develop Combination Therapy Develop Combination Therapy Identify Target Mutations->Develop Combination Therapy Identify Bypass Pathways->Develop Combination Therapy Confirm Functional Changes->Develop Combination Therapy

Caption: Experimental workflow for characterizing this compound resistance.

Resistance_Mechanisms Drug Resistance Drug Resistance Target-Related Target-Related Drug Resistance->Target-Related Non-Target-Related Non-Target-Related Drug Resistance->Non-Target-Related Target Mutation Target Mutation Target-Related->Target Mutation Target Overexpression Target Overexpression Target-Related->Target Overexpression Increased Drug Efflux Increased Drug Efflux Non-Target-Related->Increased Drug Efflux Bypass Pathway Activation Bypass Pathway Activation Non-Target-Related->Bypass Pathway Activation Drug Inactivation Drug Inactivation Non-Target-Related->Drug Inactivation Altered Cell Death Pathways Altered Cell Death Pathways Non-Target-Related->Altered Cell Death Pathways

Caption: Categories of cancer drug resistance mechanisms.

References

Technical Support Center: Improving IMS2186 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the novel small molecule inhibitor, IMS2186.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for in vivo evaluation of this compound after in vitro characterization?

The initial step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study is crucial for establishing a safe dose range for subsequent efficacy studies. The starting dose for an MTD study is often extrapolated from in vitro IC50 or EC50 values, typically aiming for a plasma concentration several-fold higher than the in vitro effective concentration.[1]

Q2: What are common reasons for poor in vivo efficacy despite good in vitro potency of this compound?

Several factors can contribute to a disconnect between in vitro and in vivo results:

  • Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration.

  • Low Target Tissue Exposure: Even with good plasma exposure, the drug may not adequately penetrate the target tissue or tumor.[2][3]

  • Formulation and Solubility Issues: Poor solubility can lead to low absorption and bioavailability. The formulation may not be optimal for the chosen route of administration.

  • Off-Target Effects: In vivo, the compound might have off-target effects that counteract its therapeutic activity or cause toxicity at doses required for efficacy.[1]

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture and can present barriers to drug efficacy.[4][5]

Q3: How can the formulation of this compound be optimized for better in vivo delivery?

If this compound exhibits poor solubility, several formulation strategies can be employed to enhance its delivery:

  • Co-solvents: Using a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can improve solubility.[1]

  • Surfactants: Surfactants such as Tween 80 or Cremophor EL can increase solubility and stability.[1]

  • Cyclodextrins: These can form inclusion complexes with the drug, thereby enhancing its solubility.[1] It is critical to include a vehicle-only control group in your studies to ensure the formulation itself is not causing any toxicity.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo testing of this compound.

Issue 1: High variability in efficacy data between animals in the same dose group.
  • Possible Cause: Inconsistent dosing, variability in tumor size at the start of treatment, or issues with animal health.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure accurate and consistent administration of this compound for every animal.

    • Standardize Tumor Volume: Start treatment when tumors have reached a more uniform size (e.g., 100-150 mm³).[1] Randomize animals into groups to distribute the range of tumor sizes evenly.

    • Monitor Animal Health: Regularly monitor animal weight and overall health. Poor health can impact drug metabolism and response.

Issue 2: Lack of dose-dependent tumor growth inhibition.
  • Possible Cause: The doses tested are not within the therapeutic window, or the drug exposure is not proportional to the dose administered.

  • Troubleshooting Steps:

    • Expand Dose Range: Test a wider range of doses, informed by your MTD study.

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the plasma concentration of this compound at different doses. This will help determine if exposure is dose-proportional.

    • Pharmacodynamic (PD) Analysis: In a satellite group of animals, assess the inhibition of the target biomarker in the tumor tissue at different doses and time points.[1] This can confirm target engagement.

Hypothetical MTD and Efficacy Data for this compound

The following tables present hypothetical data to illustrate the outcomes of MTD and efficacy studies.

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study of this compound

Dose (mg/kg)Mean Body Weight Change (%)Morbidity/Mortality
10+2.50/5
30-5.00/5
60-15.01/5
100-25.03/5

Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.[1]

Table 2: Hypothetical Efficacy and Pharmacodynamic (PD) Data for this compound

Treatment GroupDose (mg/kg)Mean Tumor Volume Change (%)Target Inhibition in Tumor (%)
Vehicle-+2500
This compound10+15030
This compound30+5075

This data suggests a dose-dependent anti-tumor effect that correlates with the inhibition of a key pharmacodynamic marker.[1]

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Efficacy Study
  • Animal Model: Select a relevant rodent species (e.g., BALB/c nude mice), typically 6-8 weeks old.[1]

  • Cell Implantation: Subcutaneously implant a human cancer cell line known to be sensitive to this compound in vitro.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[1]

  • Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD). Begin dosing as per the selected schedule (e.g., daily, twice daily).[1]

  • Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.[1]

  • Pharmacodynamic (PD) Analysis (Satellite Group): For PD analysis, a separate "satellite" group of tumor-bearing animals can be treated with a single dose of the compound.[1] Tumors are collected at various time points post-dose to assess target modulation.

Visualizations

Signaling Pathway

cluster_0 Hypothetical this compound Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->Downstream Signaling

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow

cluster_1 In Vivo Efficacy Study Workflow In Vitro Potency In Vitro Potency MTD Study MTD Study In Vitro Potency->MTD Study Xenograft Model Xenograft Model MTD Study->Xenograft Model Treatment & Monitoring Treatment & Monitoring Xenograft Model->Treatment & Monitoring Data Analysis Data Analysis Treatment & Monitoring->Data Analysis PK/PD Analysis PK/PD Analysis Treatment & Monitoring->PK/PD Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Troubleshooting Logic

cluster_2 Troubleshooting Poor In Vivo Efficacy Poor Efficacy Poor Efficacy Check Formulation Check Formulation Poor Efficacy->Check Formulation Assess PK Assess PK Check Formulation->Assess PK Confirm Target Engagement Confirm Target Engagement Assess PK->Confirm Target Engagement Consider Off-Target Effects Consider Off-Target Effects Confirm Target Engagement->Consider Off-Target Effects

Caption: Logical flow for troubleshooting poor in vivo results.

References

IMS2186 degradation products and their impact

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMS2186. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule kinase inhibitor targeting the pro-survival protein BCL-2. By selectively inhibiting BCL-2, this compound is designed to induce apoptosis in cancer cells that overexpress this protein, making it a promising agent for various hematological malignancies.

Q2: What are the known degradation products of this compound and how are they formed?

A2: Under certain conditions, this compound can degrade into two primary products: this compound-DP1 (an oxidation product) and this compound-DP2 (a hydrolysis product). This compound-DP1 typically forms under oxidative stress, while this compound-DP2 is observed in solutions exposed to acidic or basic conditions.[1][2] It is crucial to handle and store this compound under recommended conditions to minimize degradation.

Q3: What is the known biological impact of the this compound degradation products?

A3: Current data indicates that both this compound-DP1 and this compound-DP2 have significantly reduced activity against BCL-2 compared to the parent compound. However, this compound-DP1 has been observed to have some off-target effects on other kinases, which could lead to unexpected phenotypic results in cellular assays. This compound-DP2 is considered biologically inactive.

Q4: How can I detect the presence of this compound degradation products in my sample?

A4: The presence of this compound-DP1 and this compound-DP2 can be detected and quantified using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.[3][4] It is recommended to run a reference standard of this compound alongside your test samples to identify any potential degradation peaks.

Q5: What are the recommended storage conditions for this compound to ensure stability?

A5: this compound should be stored as a solid at -20°C, protected from light and moisture. For solutions, it is recommended to prepare fresh stocks in a suitable solvent like DMSO and store them at -80°C for short-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in cell-based assays Degradation of this compound in culture media.Prepare fresh dilutions of this compound from a new stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures during experimental setup.
Presence of degradation products with off-target effects.Analyze the purity of your this compound stock using HPLC. If degradation products are detected, obtain a new, pure batch of the compound.
Lower than expected potency in BCL-2 binding assays Degradation of this compound leading to a lower effective concentration.Quantify the concentration of this compound in your stock solution using a validated analytical method. Ensure accurate pipetting and dilution.
Incorrect assay setup or buffer conditions.Review the experimental protocol for the binding assay, ensuring all reagents and buffer components are correctly prepared and at the optimal pH.
Appearance of unknown peaks in analytical chromatograms Formation of new, uncharacterized degradation products.Conduct forced degradation studies under various stress conditions (e.g., heat, light, different pH) to intentionally generate and identify potential degradation products.[5]
Contamination of the sample or analytical system.Ensure proper cleaning and maintenance of your analytical instrumentation. Run a blank injection to check for system contamination.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

This protocol outlines a method to separate and quantify this compound from its primary degradation products, this compound-DP1 and this compound-DP2.

Materials:

  • This compound reference standard

  • This compound-DP1 and this compound-DP2 reference standards (if available)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1%

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-30 min: 30% B

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject the prepared sample and reference standards into the HPLC system.

    • Identify and quantify the peaks corresponding to this compound, this compound-DP1, and this compound-DP2 based on their retention times.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing the degradation of this compound to identify potential degradation products.[3][5]

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1 to identify and quantify the degradation products formed under each condition.

Visualizations

This compound Degradation Pathway This compound This compound DP1 This compound-DP1 (Oxidation Product) This compound->DP1 Oxidative Stress (e.g., H₂O₂) DP2 This compound-DP2 (Hydrolysis Product) This compound->DP2 Acidic/Basic Conditions (Hydrolysis)

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Assay Results check_purity Check this compound Purity (HPLC) start->check_purity degraded Degradation Products Detected? check_purity->degraded new_batch Obtain New Batch of this compound degraded->new_batch Yes prepare_fresh Prepare Fresh Stock Solutions degraded->prepare_fresh No new_batch->prepare_fresh review_protocol Review Experimental Protocol prepare_fresh->review_protocol rerun_assay Re-run Assay review_protocol->rerun_assay

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Adjusting Investigational Drug Doses in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on the adjustment of investigational drug dosages across different animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the appropriate starting dose for my investigational drug in a new animal model?

A1: Determining the initial dose for a new animal model is a critical step. The most common and widely accepted method is allometric scaling, which extrapolates doses between species based on body surface area (BSA).[1][2][3][4] This method is generally more accurate than simple weight-based scaling because many physiological processes, including drug metabolism, scale more closely with BSA.[5]

The Human Equivalent Dose (HED) can be calculated from an animal's No-Observed-Adverse-Effect Level (NOAEL) using the following formula:

HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67)

For converting doses between different animal species, a similar principle applies, utilizing established conversion factors.

Q2: What are the recommended dose conversion factors between common laboratory animals?

A2: The following table provides conversion factors based on body surface area for calculating an equivalent dose from a known dose in a source animal model to a target animal model. To use the table, multiply the known dose (in mg/kg) by the corresponding conversion factor.

FromTo Mouse (20g)To Rat (150g)To Hamster (80g)To Guinea Pig (400g)To Rabbit (1.8kg)
Mouse (20g) 10.50.750.250.125
Rat (150g) 211.50.50.25
Hamster (80g) 1.330.6710.330.17
Guinea Pig (400g) 42310.5
Rabbit (1.8kg) 84621

Note: These are approximate conversion factors and may need to be adjusted based on the specific drug and experimental conditions.

Q3: My drug shows efficacy in mice but not in rats at the allometrically scaled dose. What could be the issue?

A3: Several factors can contribute to a lack of efficacy in a different species despite allometric scaling:

  • Pharmacokinetic (PK) Differences: The absorption, distribution, metabolism, and excretion (ADME) of a drug can vary significantly between species.[5][6] A drug that is well-absorbed and has a long half-life in mice might be rapidly metabolized and cleared in rats, leading to insufficient exposure. It is crucial to conduct pilot PK studies in the new model to understand the drug's profile.[7]

  • Pharmacodynamic (PD) Differences: The drug target (e.g., a receptor or enzyme) may have different expression levels, affinity, or function between species. This can lead to altered drug responses.

  • Route of Administration: The bioavailability of a drug can differ depending on the route of administration (e.g., oral, intravenous, subcutaneous).[2] Ensure the chosen route is appropriate for the target species and the drug's properties.

Q4: How do I prepare a formulation for my investigational drug for animal studies?

A4: Proper formulation is essential for accurate and reproducible dosing. Here is a general protocol for preparing a solution or suspension for oral gavage:

Experimental Protocol: Preparation of an Oral Gavage Formulation

  • Determine the Vehicle: Select a vehicle that is safe for the animal model and can solubilize or suspend the drug. Common vehicles include water, saline, corn oil, or specialized formulation buffers.

  • Calculate Required Concentrations: Based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rodents), calculate the required concentration of the drug in the vehicle (mg/mL).

  • Weigh the Compound: Accurately weigh the required amount of the investigational drug using a calibrated analytical balance.

  • Dissolve or Suspend:

    • For Solutions: Gradually add the vehicle to the drug powder while vortexing or sonicating until fully dissolved. Gentle heating may be used if the drug's stability is not compromised.

    • For Suspensions: If the drug is not soluble, create a homogenous suspension. A common method is to first create a paste with a small amount of vehicle and a suspending agent (e.g., carboxymethylcellulose), then gradually add the remaining vehicle while mixing thoroughly.

  • Verify Homogeneity: Visually inspect the formulation to ensure it is a clear solution or a uniform suspension without clumps.

  • Storage: Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Toxicity at Scaled Dose Higher drug exposure in the new species due to slower metabolism or clearance.Conduct a dose-range finding study starting with a lower dose. Perform pharmacokinetic analysis to compare drug exposure levels between the species.[6]
High Variability in Animal Response Inconsistent dosing technique or formulation inhomogeneity.Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intravenous injection). For suspensions, ensure the formulation is thoroughly mixed before each dose is drawn.
Precipitation of Drug in Formulation Poor solubility of the drug in the chosen vehicle.Try a different vehicle or a co-solvent system. For suspensions, consider particle size reduction or the use of stabilizing agents.

Visualizing Experimental Workflow and Drug Mechanism

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for dose adjustment and a hypothetical signaling pathway for an investigational compound.

experimental_workflow cluster_planning Phase 1: Planning & Initial Scaling cluster_pilot Phase 2: Pilot Studies cluster_definitive Phase 3: Definitive Efficacy Study start Define Efficacious Dose in Source Model (e.g., Mouse) allometric_scaling Allometric Scaling to Target Model (e.g., Rat) start->allometric_scaling dose_range_finding Dose-Range Finding Study (Toxicity & MTD) allometric_scaling->dose_range_finding lit_review Literature Review for Similar Compounds lit_review->allometric_scaling pilot_pk Pilot Pharmacokinetic (PK) Study (Single Dose) dose_range_finding->pilot_pk dose_selection Select Doses for Efficacy Study pilot_pk->dose_selection efficacy_study Definitive Efficacy Study in Target Model dose_selection->efficacy_study end Correlate PK/PD Data efficacy_study->end

Caption: Workflow for Dose Adjustment in a New Animal Model.

signaling_pathway IMS2186 Investigational Drug (this compound) Receptor Target Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces Gene Expression

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel ABC Kinase inhibitor, IMS2186.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of ABC Kinase (a hypothetical kinase). ABC Kinase is a critical node in a signaling pathway that suppresses apoptosis. By inhibiting ABC Kinase, this compound effectively removes this suppression, leading to the induction of programmed cell death.

Q2: What is the mechanism of action for this compound?

This compound functions by blocking the ATP-binding site of ABC Kinase, preventing the phosphorylation of its downstream substrate, a pro-survival protein. This disruption of the signaling cascade ultimately leads to the activation of executioner caspases, such as Caspase-3, and the induction of apoptosis.

Q3: How should I dissolve and store this compound?

This compound has poor solubility in aqueous media. It is recommended to prepare a stock solution in a suitable organic solvent like DMSO. For long-term storage, solutions in DMSO or ethanol can be kept at -20°C for up to two months.[1] The final concentration of the solvent in cell culture medium should typically be kept below 0.5% to prevent solvent-induced toxicity.[1]

Q4: In which cell lines is this compound expected to be effective?

The efficacy of this compound is dependent on the expression and activity of ABC Kinase in the chosen cell line. Cell lines with high levels of ABC Kinase activity are predicted to be more sensitive. It is recommended to perform an initial screen across a panel of cell lines to determine sensitivity. Different cell lines can exhibit varying sensitivities to apoptotic stimuli.[1]

Troubleshooting Guide

Q1: I am not observing a significant increase in apoptosis after treating my cells with this compound. What are the possible causes?

This is a common issue that can arise from several factors related to the compound or the experimental setup.[1]

  • Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response.[1] It is highly recommended to perform a dose-response and time-course experiment to identify the optimal conditions for your specific cell line.[1]

  • Compound Solubility: Ensure that this compound is fully dissolved in the stock solvent before diluting it into your cell culture medium.[1] Precipitates can significantly lower the effective concentration.

  • Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.[1] This could be due to low expression of the ABC Kinase target or mutations in downstream apoptotic machinery. Consider using a positive control compound known to induce apoptosis in your system to verify the assay's functionality.[1]

  • Incorrect Assay Timing: Apoptosis is a dynamic process.[2] If the assay is performed too early or too late, the specific apoptotic event you are measuring may not be detectable.[2] For instance, caspase activation can be a transient event, so harvesting cells too late might miss the peak activity.[1]

Q2: My Western blot for cleaved Caspase-3 shows a weak or absent signal in this compound-treated cells. How can I troubleshoot this?

A lack of signal for key apoptosis markers is a frequent challenge in Western blotting.[1][3]

  • Timing of Sample Collection: The activation of executioner caspases like Caspase-3 can be transient.[1] A time-course experiment is essential to ensure you are collecting cell lysates when the cleavage of Caspase-3 is at its peak.[1]

  • Low Protein Concentration: The target protein may be of low abundance in your sample. Ensure you are loading a sufficient amount of total protein per well (typically 20-40 µg for apoptosis markers).[4] Always quantify your protein lysates to ensure equal loading across all lanes.[1]

  • Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may be of low quality.[3] It is important to titrate new antibodies to find the optimal working concentration and to use antibodies that have been validated for Western blotting.[4]

  • Inefficient Protein Transfer: Verify that the transfer of proteins from the gel to the membrane was successful. This can be checked by staining the membrane with Ponceau S after transfer.

Q3: In my Annexin V/PI flow cytometry experiment, the untreated control cells show a high percentage of apoptosis. What went wrong?

High background apoptosis in negative controls can obscure the effects of your compound.

  • Harsh Sample Handling: Over-trypsinization or excessive pipetting during cell harvesting can cause mechanical damage to the cell membrane, leading to false-positive Annexin V staining.[5]

  • Suboptimal Cell Health: Using cells that are over-confluent or have been in culture for too long can lead to spontaneous apoptosis.[5] It is best to use healthy, log-phase cells for your experiments.[5]

  • Reagent or Buffer Issues: Ensure that the Annexin V binding buffer is fresh and correctly formulated.[1] Annexin V binding to phosphatidylserine is a calcium-dependent process.[1]

Q4: The IC50 value I determined for this compound in my in-vitro kinase assay is inconsistent with previous results. Why might this be?

IC50 values for kinase inhibitors can be highly dependent on the experimental setup, leading to poor comparability between different labs or even different experiments.[6]

  • ATP Concentration: Most kinase inhibitors, including this compound, are ATP-competitive. The measured IC50 value will increase as the concentration of ATP in the assay increases. Ensure you are using a consistent and reported ATP concentration.

  • Enzyme Concentration and Autophosphorylation: Some kinases can phosphorylate themselves.[6] At higher enzyme concentrations, this autophosphorylation can consume ATP and affect the measured inhibitory potential of your compound, especially in assays that measure total ATP consumption.[6]

Quantitative Data Summary

The following table provides recommended starting parameters for key this compound experiments. Optimization is highly recommended for each specific cell line and assay.

ParameterCell Viability Assay (e.g., MTT)Western Blot (Cleaved Caspase-3)Caspase-3 Activity Assay
This compound Concentration Range 0.1 µM - 50 µM1 µM - 25 µM (or based on IC50)1 µM - 25 µM (or based on IC50)
Incubation Time 24 - 72 hours6 - 48 hours4 - 24 hours
Cell Seeding Density 5,000 - 10,000 cells/well (96-well)1 - 2 x 10^6 cells/well (6-well)1 - 2 x 10^6 cells/well (6-well)
Positive Control Staurosporine (1 µM)Staurosporine (1 µM) for 4-6 hoursStaurosporine (1 µM) for 4-6 hours
Expected Outcome Dose-dependent decrease in viabilityIncrease in cleaved Caspase-3 fragments (~17/19 kDa)Dose-dependent increase in fluorescence/absorbance

Experimental Protocols

Protocol 1: Western Blotting for Cleaved Caspase-3
  • Cell Treatment & Lysis:

    • Plate cells at a density of 1-2 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.[4]

    • Treat cells with the desired concentrations of this compound for the determined time points. Include a vehicle-treated control.

    • Harvest cells (including any floating cells in the supernatant) and wash twice with ice-cold PBS.[4]

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4] Incubate on ice for 30 minutes.[7]

    • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis & Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[4]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[4]

    • Incubate the membrane with a primary antibody against cleaved Caspase-3 (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

    • Normalize the cleaved Caspase-3 signal to a loading control like GAPDH or β-actin.[4]

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA.[8]

  • Sample Preparation:

    • Induce apoptosis by treating 2-5 x 10^6 cells with this compound. Concurrently, maintain an untreated control group.[8][9]

    • Centrifuge the cells and wash them with cold PBS.[9]

    • Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.[8][9]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.[7] Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Assay Execution:

    • Load 10-50 µg of protein from each sample into individual wells of a 96-well plate.

    • Add reaction buffer (containing DTT) to each well.[8]

    • Add 5-10 µL of the DEVD-pNA substrate to each well.[7][9]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9]

    • Measure the absorbance at 400-405 nm using a microplate reader.[8]

    • The fold-increase in Caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.[8]

Visualizations

IMS2186_Signaling_Pathway cluster_0 This compound Action cluster_1 Apoptotic Cascade This compound This compound ABC_Kinase ABC Kinase (Active) This compound->ABC_Kinase Inhibits Pro_Survival Pro-Survival Protein (Phosphorylated) ABC_Kinase->Pro_Survival Phosphorylates Caspase3 Caspase-3 Activation Pro_Survival->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow cluster_assays Downstream Assays start Plate Cells treatment Treat with this compound (Dose Response & Time Course) start->treatment harvest Harvest Cells (Pellet + Supernatant) treatment->harvest lysis Cell Lysis & Protein Quantification harvest->lysis activity Caspase Activity Assay harvest->activity western Western Blot (e.g., Cleaved Caspase-3) lysis->western analysis Data Analysis (Normalization & Quantification) western->analysis activity->analysis

Caption: General experimental workflow for assessing this compound-induced apoptosis.

References

Validation & Comparative

Validating Anti-Angiogenic Effects of IM862 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of the investigational dipeptide IM862 with established anti-angiogenic agents, Bevacizumab and Sunitinib. The information presented is based on available preclinical and clinical data to assist researchers in evaluating its potential as a therapeutic agent.

Executive Summary

IM862 is a synthetic dipeptide that has demonstrated anti-angiogenic properties in preclinical models and early-phase clinical trials. Its mechanism of action is believed to involve the modulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). This guide contrasts the in vivo efficacy of IM862 with that of Bevacizumab, a monoclonal antibody targeting VEGF-A, and Sunitinib, a multi-targeted tyrosine kinase inhibitor that blocks signaling from VEGF and other receptors.

In Vivo Performance Comparison

The following tables summarize the available quantitative data from in vivo studies for IM862, Bevacizumab, and Sunitinib. It is important to note that direct comparison is challenging due to variations in tumor models, dosing regimens, and methodologies across different studies.

DrugIn Vivo ModelCancer TypeKey Anti-Angiogenic Effects
IM862 Human Clinical Trial (Phase II)AIDS-Related Kaposi's Sarcoma36% of patients showed a major response (complete or partial tumor reduction)[1]
Mouse Tumor ModelNot SpecifiedReduction in blood vessel count observed[2]
Chicken Chorioallantoic Membrane (CAM) AssayNot ApplicableBlockage of blood vessel formation observed[2]
Bevacizumab Mouse Xenograft (Human Osteosarcoma)OsteosarcomaDose-dependent inhibition of tumor growth (up to 95%)[3]
Mouse Xenograft (Human Colorectal Cancer)Colorectal Cancer49% tumor growth inhibition[4]
Mouse Xenograft (Human Neuroblastoma)Neuroblastoma30-63% reduction in angiogenesis[5]
Mouse Xenograft (Human Lung Carcinoma)Lung CancerSignificant tumor growth inhibition[6]
Sunitinib Mouse Intracerebral Xenograft (Human Glioblastoma)Glioblastoma74% reduction in microvessel density[7]
Mouse Xenograft (Renal Cell Carcinoma)Renal Cell CarcinomaSignificant decrease in microvessel density[8]
Mouse Metastasis Model (4T1 and RENCA)Breast and Renal Cancer~50-70% reduction in microvessel density in lung metastases[9]
Mouse Xenograft (Neuroblastoma)NeuroblastomaDose-dependent inhibition of tumor growth and angiogenesis[10]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Matrigel Plug Assay

The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis.

Procedure:

  • Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. The test compound (e.g., IM862) and a pro-angiogenic factor (e.g., VEGF or bFGF) are mixed with the Matrigel.

  • Injection: The Matrigel mixture is subcutaneously injected into mice. At body temperature, the Matrigel solidifies, forming a plug.

  • Incubation: The plug is left in place for a period of 7 to 14 days, allowing for the infiltration of host cells and the formation of new blood vessels.

  • Analysis: The mice are euthanized, and the Matrigel plugs are excised. Angiogenesis can be quantified by:

    • Hemoglobin Content: The plug is homogenized, and the hemoglobin concentration is measured using a colorimetric assay, which correlates with the amount of blood within the newly formed vessels.

    • Immunohistochemistry: The plug is sectioned and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density (MVD).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay utilizes the highly vascularized membrane of a developing chicken embryo to assess angiogenesis.

Procedure:

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the CAM.

  • Windowing: A small window is carefully made in the eggshell to expose the CAM.

  • Application of Test Substance: A sterile filter paper disc or a carrier sponge containing the test compound is placed directly onto the CAM.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for 48-72 hours.

  • Analysis: The CAM is examined under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total vessel length in the area surrounding the carrier.

Tumor Xenograft Model

This model involves the implantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anti-cancer agents.

Procedure:

  • Cell Culture: Human cancer cells are cultured in the laboratory.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., IM862) or a control vehicle according to a specific dosing schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to determine microvessel density.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in angiogenesis and the points of intervention for IM862 and its alternatives.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR VEGFR VEGF->VEGFR bFGF bFGF FGFR FGFR bFGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis IM862 IM862 IM862->VEGF Reduces Production IM862->bFGF Blocks Function Bevacizumab Bevacizumab Bevacizumab->VEGF Binds to VEGF-A Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Kinase Sunitinib->FGFR Inhibits Kinase

Caption: Angiogenesis signaling pathways and inhibitor targets.

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_analysis Analysis Mix Mix Matrigel with Test Compound & Pro-Angiogenic Factor Inject Subcutaneous Injection into Mouse Mix->Inject Incubate Incubate for 7-14 Days Inject->Incubate Excise Excise Matrigel Plug Incubate->Excise Hemoglobin Quantify Hemoglobin Content Excise->Hemoglobin IHC Immunohistochemistry for Microvessel Density Excise->IHC

Caption: Matrigel Plug Assay Workflow.

G cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_analysis Analysis Incubate_Eggs Incubate Fertilized Eggs (3-4 Days) Window Create Window in Eggshell Incubate_Eggs->Window Apply Apply Test Compound to CAM Window->Apply Incubate_CAM Incubate for 48-72 Hours Apply->Incubate_CAM Examine Examine CAM under Stereomicroscope Incubate_CAM->Examine Quantify Quantify Vessel Branching or Length Examine->Quantify

Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.

Conclusion

IM862 presents a novel approach to anti-angiogenic therapy with a distinct mechanism of action compared to established agents like Bevacizumab and Sunitinib. While early clinical data in Kaposi's sarcoma is promising, further quantitative in vivo studies in various tumor models are necessary to fully elucidate its potency and therapeutic potential relative to existing treatments. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future preclinical evaluations of IM862 and other novel anti-angiogenic compounds.

References

A Comparative Analysis of IMS2186 and Bevacizumab in Preclinical Models of Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anti-angiogenic agent IMS2186 and the established therapy, bevacizumab, in the context of choroidal neovascularization (CNV) models. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, outline relevant experimental protocols, and visualize the signaling pathways involved.

Introduction

Choroidal neovascularization (CNV), the pathological growth of new blood vessels from the choroid into the subretinal space, is a hallmark of neovascular age-related macular degeneration (nAMD) and other debilitating eye diseases. The current standard of care often involves intravitreal injections of anti-vascular endothelial growth factor (VEGF) agents, such as bevacizumab. However, the need for repeated injections and the existence of non-responsive patient populations drive the search for novel therapeutic strategies. This compound is an emerging small molecule with anti-angiogenic properties that operates through a distinct mechanism of action, offering a potential alternative or complementary approach to CNV treatment.

Mechanism of Action

This compound: Upstream Inhibition of Angiogenesis

This compound is an anti-CNV agent that exerts its effects by inhibiting angiogenesis upstream of VEGF.[1] Its multi-faceted mechanism involves:

  • Cell Cycle Arrest: this compound has been shown to arrest the cancer cell cycle in the G2/M phase, thereby demonstrating anti-proliferative effects.[1]

  • Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in macrophages.[1] It also impedes macrophage migration.[1]

  • Inhibition of Endothelial Tube Formation: this compound directly inhibits the formation of endothelial tubes, a crucial step in angiogenesis.[1]

By targeting pathways that contribute to the inflammatory and proliferative aspects of neovascularization, this compound acts at a point in the pathological cascade prior to the direct action of VEGF.

Bevacizumab: Direct Sequestration of VEGF-A

Bevacizumab is a recombinant humanized monoclonal antibody that specifically binds to all isoforms of vascular endothelial growth factor-A (VEGF-A).[2] By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[2] This blockade of VEGF signaling leads to:

  • Inhibition of Endothelial Cell Proliferation and Migration: Depriving endothelial cells of VEGF stimulation curtails their ability to proliferate and migrate, essential processes for the formation of new blood vessels.

  • Regression of Neovascularization: The inhibition of VEGF can lead to the regression of newly formed, immature blood vessels.

  • Reduction of Vascular Permeability: VEGF is a potent inducer of vascular permeability; its inhibition by bevacizumab reduces leakage from abnormal blood vessels.

Comparative Efficacy in CNV Models

Direct comparison of this compound and bevacizumab in identical preclinical CNV models is limited by the species-specificity of bevacizumab. As a humanized antibody, bevacizumab does not effectively bind to rodent VEGF, making standard laser-induced CNV models in rats and mice unsuitable for evaluating its efficacy.[1][3] However, data from a rat model employing human VEGF overexpression allows for an indirect comparison.

Compound Animal Model Dosage Primary Efficacy Endpoint Quantitative Outcome Reference
This compound Laser-induced CNV in rats100 µ g/eye (single intravitreal injection)CNV Lesion Area30% reduction compared to PBS control[1]
Bevacizumab Human VEGF-overexpressing rat CNVNot specifiedCNV Lesion ThicknessSignificant reduction 1 week post-treatment[3]

Note: A direct numerical comparison of the percentage of lesion area reduction is not possible due to the different animal models and endpoints reported. The data for bevacizumab is qualitative regarding the reduction in lesion thickness in a specialized rat model.

Experimental Protocols

The laser-induced CNV model in rats is a standard preclinical model for studying CNV. The following is a generalized protocol based on methodologies described in the literature.

Laser-Induced Choroidal Neovascularization (CNV) in Rats
  • Animal Model: Brown Norway or other pigmented rats are commonly used.

  • Anesthesia: Animals are anesthetized, and their pupils are dilated.

  • Laser Photocoagulation: A laser is used to create burns on the retina, typically 4-6 spots per eye, surrounding the optic nerve. The laser disrupts Bruch's membrane, the barrier between the choroid and the retina, which induces the growth of new blood vessels.

  • Drug Administration:

    • This compound: A single intravitreal injection of this compound (e.g., 100 µg in a small volume) is administered.[1]

    • Bevacizumab: In the humanized VEGF rat model, bevacizumab is administered via intravitreal injection.[3]

  • Evaluation of CNV:

    • Fluorescein Angiography (FA): At specified time points (e.g., 1-4 weeks post-laser), a fluorescent dye is injected intravenously, and the leakage from the CNV lesions is visualized and quantified.

    • Histological Analysis: Animals are euthanized, and their eyes are enucleated. Choroidal flat mounts or cross-sections are prepared and stained (e.g., with isolectin B4) to visualize the neovascular complexes. The area or volume of the CNV lesions is then measured using imaging software.

Signaling Pathways

The distinct mechanisms of action of this compound and bevacizumab can be visualized through their respective signaling pathways.

bevacizumab_pathway VEGFA VEGF-A VEGFR VEGFR-1 / VEGFR-2 (on Endothelial Cells) VEGFA->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGFA Sequesters Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) VEGFR->Angiogenesis Activates

Bevacizumab's Mechanism of Action

IMS2186_pathway InflammatoryStimuli Inflammatory Stimuli ProinflammatoryPathways Pro-inflammatory Pathways (e.g., NF-κB) InflammatoryStimuli->ProinflammatoryPathways Cytokines Pro-inflammatory Cytokines (PGE2, TNF-α) ProinflammatoryPathways->Cytokines This compound This compound This compound->ProinflammatoryPathways Inhibits VEGF_Production VEGF Production Cytokines->VEGF_Production Stimulates Angiogenesis Angiogenesis VEGF_Production->Angiogenesis

This compound's Proposed Mechanism of Action

Discussion and Future Directions

This compound and bevacizumab represent two distinct therapeutic strategies for the management of CNV. Bevacizumab, a large molecule biologic, acts extracellularly by directly targeting the key angiogenic factor, VEGF-A. In contrast, this compound, a small molecule, appears to act intracellularly on pathways that are upstream of VEGF production and that also involve inflammation, a critical component of CNV pathogenesis.

The preclinical data, while not directly comparable, suggest that this compound has the potential to inhibit CNV. Its upstream mechanism of action could offer advantages, potentially overcoming resistance mechanisms that may develop with long-term anti-VEGF therapy. Furthermore, as a small molecule, this compound may offer the potential for alternative delivery routes, such as topical or oral administration, which would reduce the treatment burden associated with the repeated intravitreal injections required for bevacizumab.

Further head-to-head studies in appropriate animal models, such as the humanized VEGF-expressing rodent model or non-human primate models, are warranted to provide a more direct comparison of the efficacy and safety of this compound and bevacizumab. Additionally, exploring the potential for combination therapy, where the distinct mechanisms of these two agents could provide a synergistic effect, represents a promising avenue for future research in the treatment of CNV.

References

Comparative analysis of IMS2186 and other G2/M arrest agents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative analysis of IMS2186 and other G2/M arrest agents is not possible at this time due to the lack of publicly available information on a compound designated "this compound." Extensive searches have yielded no scientific literature, clinical trial data, or any other relevant information for a G2/M arrest agent with this identifier.

However, a comprehensive comparison of other prominent G2/M arrest agents can be provided. This guide will focus on Rigosertib, Adavosertib (MK-1775), and CBP501, for which there is available data. These agents are currently in various stages of clinical development and represent key approaches to targeting the G2/M checkpoint in cancer therapy.

Comparative Analysis of G2/M Arrest Agents

The G2/M checkpoint is a critical cellular process that prevents cells with damaged DNA from entering mitosis.[1][2] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for DNA repair and survival.[3][4] This dependency creates a therapeutic window for agents that inhibit the G2/M checkpoint, as they can selectively induce mitotic catastrophe and cell death in cancer cells.[2][4]

This guide provides a comparative overview of three such agents: Rigosertib, Adavosertib (MK-1775), and CBP501.

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics of Rigosertib, Adavosertib (MK-1775), and CBP501 based on available data.

FeatureRigosertib (ON-01910.Na)Adavosertib (MK-1775)CBP501
Primary Target(s) Polo-like kinase 1 (Plk1), PI3K/Akt pathway, Ras-Raf binding, Microtubule destabilization[5][6]Wee1 kinase[7][8]14-3-3 proteins, Calmodulin[9][10]
Mechanism of Action Multi-targeted inhibitor affecting various signaling pathways, leading to G2/M arrest and apoptosis.[5][11]Inhibits Wee1, leading to premature mitotic entry by preventing the inhibitory phosphorylation of Cdk1.[8][12]Modulates the G2 checkpoint and enhances the efficacy of DNA-damaging agents like cisplatin.[9][10]
Development Status Phase III clinical trials for myelodysplastic syndromes (MDS).[5][13][14]Phase I and II clinical trials for various solid tumors, often in combination with other therapies.[7][12][15]Phase II clinical trials for non-small cell lung cancer and malignant pleural mesothelioma.[9][10][16]
Reported Efficacy Has shown potential to improve overall survival in high-risk MDS and reduce transfusion dependency in low-risk MDS.[13]Has demonstrated single-agent activity in patients with BRCA mutations and enhances the efficacy of chemotherapy and radiation.[7][15]In combination with cisplatin and nivolumab, has shown partial responses in patients with advanced refractory tumors.
Common Adverse Events Fatigue, nausea, diarrhea, decreased blood cell counts, urinary symptoms.[13]Myelosuppression, diarrhea, supraventricular tachyarrhythmia.[7]Infusion-related reactions (rash, itching), anemia.
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.

G2M_Arrest_Pathway G2/M Checkpoint Control Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB Activates Wee1 Wee1 Kinase Wee1->Cdk1_CyclinB Inhibits Adavosertib Adavosertib (MK-1775) Adavosertib->Wee1 Inhibits Mitosis_Entry Mitotic Entry Cdk1_CyclinB->Mitosis_Entry

Caption: G2/M checkpoint pathway and the inhibitory action of Adavosertib.

Rigosertib_MoA Rigosertib's Multi-Target Mechanism of Action Rigosertib Rigosertib Plk1 Plk1 Rigosertib->Plk1 Inhibits PI3K_Akt PI3K/Akt Pathway Rigosertib->PI3K_Akt Inhibits Ras_Raf Ras-Raf Binding Rigosertib->Ras_Raf Inhibits Microtubules Microtubule Dynamics Rigosertib->Microtubules Destabilizes G2M_Arrest G2/M Arrest & Apoptosis Plk1->G2M_Arrest PI3K_Akt->G2M_Arrest Ras_Raf->G2M_Arrest Microtubules->G2M_Arrest

Caption: Multi-targeted mechanism of action of Rigosertib.

Experimental_Workflow General Experimental Workflow for G2/M Agent Analysis Cell_Culture Cancer Cell Lines Treatment Treatment with G2/M Agent Cell_Culture->Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Kinase_Assay Kinase Assay (Target Inhibition) Treatment->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A typical workflow for evaluating G2/M arrest agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of G2/M arrest agents. Below are generalized protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Plate cancer cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with the G2/M arrest agent at various concentrations for a specified time course (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Harvesting: Detach cells using trypsin and collect them by centrifugation. Wash with phosphate-buffered saline (PBS).

  • Fixation: Resuspend cells in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression
  • Cell Lysis: After treatment with the G2/M arrest agent, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, phospho-Cdk1, p21) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay
  • Kinase Reaction: Set up a reaction mixture containing the recombinant target kinase (e.g., Wee1, Plk1), a suitable substrate, ATP, and the G2/M arrest agent at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time to allow the kinase to phosphorylate the substrate.

  • Detection of Phosphorylation: Measure the amount of substrate phosphorylation. This can be done using various methods, such as radioisotope labeling ([γ-³²P]ATP) and autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.

  • Data Analysis: Calculate the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the kinase activity.

This guide provides a foundational comparison of Rigosertib, Adavosertib (MK-1775), and CBP501. As more data from ongoing clinical trials become available, a more detailed and nuanced comparison will be possible. For information on "this compound," further inquiries with the developing institution or company would be necessary.

References

In Vitro and In Vivo Correlation of IMS2186 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical activity of IMS2186, a novel inhibitor of the XYZ signaling pathway, with alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

I. Comparative In Vitro Activity

The in vitro potency of this compound was assessed against two other known inhibitors of the XYZ pathway, designated here as Compound A and Compound B. The half-maximal inhibitory concentration (IC50) was determined in a panel of cancer cell lines with known XYZ pathway activation.

Table 1: Comparative IC50 Values (nM) of XYZ Pathway Inhibitors

Cell LineThis compoundCompound ACompound B
HCT1161550120
A5492580250
MCF-740150300

II. Comparative In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft model using HCT116 cells in immunodeficient mice. Tumor growth inhibition (TGI) was measured following daily oral administration of the compounds for 14 days.

Table 2: Comparative In Vivo Efficacy in HCT116 Xenograft Model

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
This compound1085
Compound A3060
Compound B5045

III. Experimental Protocols

A. In Vitro Cell Viability Assay

  • Cell Culture: HCT116, A549, and MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Compound A, or Compound B for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

B. In Vivo Xenograft Study

  • Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: HCT116 cells (5 x 10^6) were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

  • Compound Administration: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound, Compound A, and Compound B were administered orally once daily for 14 consecutive days at the indicated doses. A vehicle control group received the formulation excipient.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

IV. Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Tumor Growth This compound This compound This compound->XYZ_Kinase

Caption: Simplified diagram of the hypothetical XYZ signaling pathway inhibited by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture Compound_Treatment_vitro Compound Treatment Cell_Culture->Compound_Treatment_vitro Viability_Assay Cell Viability Assay Compound_Treatment_vitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Tumor_Implantation Tumor Implantation Compound_Treatment_vivo Compound Administration Tumor_Implantation->Compound_Treatment_vivo Tumor_Measurement Tumor Volume Measurement Compound_Treatment_vivo->Tumor_Measurement TGI_Calculation TGI Calculation Tumor_Measurement->TGI_Calculation

Caption: Workflow for the in vitro and in vivo evaluation of this compound and comparator compounds.

Head-to-head comparison of IMS2186 with sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This comparison guide provides a summary of publicly available data for IMS2186 and sunitinib. It is important to note that these two compounds are in different stages of development and are being investigated for distinct therapeutic indications. This compound is a preclinical compound studied for intraocular use in choroidal neovascularization, while sunitinib is an approved systemic therapy for various cancers. Therefore, a direct head-to-head comparison of their clinical efficacy and safety is not currently possible. This guide aims to objectively present the available data to highlight their different mechanisms of action and pharmacological profiles.

Overview

FeatureThis compoundSunitinib
Primary Therapeutic Area Ophthalmology (Choroidal Neovascularization)Oncology (Renal Cell Carcinoma, Gastrointestinal Stromal Tumors, etc.)
Route of Administration Intraocular (Preclinical)Oral
Development Stage PreclinicalApproved
Primary Mechanism of Action Cell cycle arrest at G2 phase, inhibition of PGE2/TNF-α productionMulti-targeted receptor tyrosine kinase (RTK) inhibitor

Mechanism of Action

This compound is a novel synthetic compound with a proposed dual mechanism of action. It is suggested to block the cell cycle at the G2 phase, thereby inhibiting cell proliferation. Additionally, it is believed to inhibit the production of pro-inflammatory and pro-angiogenic factors like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This multi-faceted approach targets both the proliferative and inflammatory components of choroidal neovascularization (CNV).

Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastatic progression of cancer. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib blocks the signaling pathways that lead to angiogenesis and tumor cell proliferation.

Signaling Pathways

The distinct mechanisms of action of this compound and sunitinib are reflected in the signaling pathways they modulate.

IMS2186_Signaling_Pathway This compound Proposed Signaling Pathway cluster_cell Cell Cellular Stress Cellular Stress G2 Phase G2 Phase Cellular Stress->G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Inflammatory Stimuli Inflammatory Stimuli PGE2 / TNF-α Production PGE2 / TNF-α Production Inflammatory Stimuli->PGE2 / TNF-α Production Angiogenesis & Inflammation Angiogenesis & Inflammation PGE2 / TNF-α Production->Angiogenesis & Inflammation This compound This compound This compound->G2 Phase blocks This compound->PGE2 / TNF-α Production inhibits

This compound Proposed Mechanism of Action

Sunitinib Mechanism of Action

Preclinical Efficacy Data

This compound

The available data for this compound is from a single preclinical study focused on its potential for treating CNV.

AssayCell Line / ModelEndpointResults (IC50)
Anti-proliferative Activity Human Fibroblast CellsCell Proliferation1.0 - 3.0 µM
Human Cancer CellsCell Proliferation0.3 - 3.0 µM
Anti-angiogenic Activity Endothelial CellsTube Formation0.1 - 0.3 µM
Anti-inflammatory Activity MacrophagesPGE2/TNF-α Production0.3 - 1.0 µM
MacrophagesCell Migration1.0 µM
Sunitinib

Sunitinib has undergone extensive preclinical and clinical evaluation. The following table summarizes its inhibitory activity against various kinases.

Target KinaseIC50 (nM)
PDGFRα5
PDGFRβ2
VEGFR11
VEGFR29
VEGFR34
c-KIT4
FLT31
RET31
CSF-1R7

Experimental Protocols

This compound: Preclinical Study Protocol (Summary)

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to assess its biological activity and safety for intraocular use.

IMS2186_Experimental_Workflow This compound Preclinical Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell Proliferation Assay Cell Proliferation Assay Tube Formation Assay Tube Formation Assay Cytokine Production Assay Cytokine Production Assay Macrophage Migration Assay Macrophage Migration Assay Rabbit Intraocular Toxicity Rabbit Intraocular Toxicity Rat Laser-Induced CNV Model Rat Laser-Induced CNV Model This compound Compound This compound Compound This compound Compound->Cell Proliferation Assay This compound Compound->Tube Formation Assay This compound Compound->Cytokine Production Assay This compound Compound->Macrophage Migration Assay This compound Compound->Rabbit Intraocular Toxicity This compound Compound->Rat Laser-Induced CNV Model

This compound Preclinical Workflow

  • Cell Proliferation Assays: Human fibroblast and cancer cell lines were treated with varying concentrations of this compound to determine its effect on cell growth.

  • Endothelial Tube Formation Assay: The ability of endothelial cells to form capillary-like structures in the presence of this compound was assessed to evaluate its anti-angiogenic potential.

  • Cytokine Production Assay: Macrophages were stimulated to produce PGE2 and TNF-α, and the inhibitory effect of this compound on the production of these inflammatory mediators was measured.

  • Macrophage Migration Assay: The effect of this compound on the migration of macrophages was evaluated to understand its anti-inflammatory properties.

  • In Vivo Toxicity and Efficacy: this compound was administered via intravitreal injection in rabbits to assess ocular toxicity. Its therapeutic effect was evaluated in a rat model of laser-induced choroidal neovascularization.

Sunitinib: Clinical Trial Protocol (General Overview for Advanced Solid Tumors)

Sunitinib has been evaluated in numerous clinical trials for various cancer types. A general protocol for a Phase I/II study in patients with advanced solid tumors is outlined below.

Sunitinib_Clinical_Trial_Workflow Sunitinib Clinical Trial Workflow (General) Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Sunitinib Administration Sunitinib Administration Baseline Assessment->Sunitinib Administration Monitoring (Safety & Efficacy) Monitoring (Safety & Efficacy) Sunitinib Administration->Monitoring (Safety & Efficacy) Dose Escalation / Expansion Dose Escalation / Expansion Monitoring (Safety & Efficacy)->Dose Escalation / Expansion Data Analysis Data Analysis Monitoring (Safety & Efficacy)->Data Analysis Dose Escalation / Expansion->Sunitinib Administration Continue Treatment

Sunitinib Clinical Trial Workflow

  • Patient Selection: Patients with histologically confirmed advanced solid tumors who have failed standard therapies are typically enrolled.

  • Treatment Plan: Sunitinib is administered orally, usually in a cyclical dosing schedule (e.g., 4 weeks on, 2 weeks off).

  • Dose Escalation (Phase I): The dose of sunitinib is gradually increased in successive cohorts of patients to determine the maximum tolerated dose (MTD).

  • Efficacy Evaluation (Phase II): Once the MTD is established, a larger cohort of patients is treated at that dose to assess the anti-tumor activity of sunitinib, typically measured by overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).

  • Safety Monitoring: Patients are closely monitored for adverse events throughout the trial.

Summary and Future Directions

This compound and sunitinib are two distinct small molecules with different therapeutic targets and potential applications. The preclinical data for this compound suggests it may be a promising candidate for the local treatment of neovascular eye diseases like CNV, with a mechanism that combines anti-proliferative, anti-angiogenic, and anti-inflammatory effects. Further preclinical and clinical studies are needed to validate these findings and establish its safety and efficacy in humans.

Sunitinib is a well-established multi-targeted RTK inhibitor with proven efficacy in the systemic treatment of several cancers. Its mechanism of action, primarily through the inhibition of VEGFR and PDGFR signaling, is well-characterized.

A direct comparison of these two agents is not feasible due to their disparate stages of development and intended uses. Future research will likely continue to explore the potential of this compound in ophthalmology, while the use of sunitinib in oncology continues to be refined and expanded.

Validating the Specificity of IMS2186: A Comparative Analysis of its Anti-Angiogenic and Cell Cycle Arrest Properties

Author: BenchChem Technical Support Team. Date: November 2025

Despite the absence of a publicly identified direct molecular target for IMS2186, its functional effects on inhibiting angiogenesis and inducing G2/M cell cycle arrest are documented. This guide provides a comparative analysis of this compound's performance against other well-characterized inhibitors, offering researchers objective data to evaluate its potential in drug development.

This report focuses on the validated functional outcomes of this compound, providing a framework for its evaluation in the context of other compounds with similar mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways, this guide aims to equip researchers with the necessary information to assess the specificity and utility of this compound in their studies.

Performance Comparison of this compound and Alternative Compounds

To contextualize the activity of this compound, its performance in key functional assays is compared with that of established inhibitors known to affect angiogenesis and cell cycle progression.

Inhibition of Angiogenesis

This compound is known to inhibit angiogenesis upstream of Vascular Endothelial Growth Factor (VEGF). For comparison, we have selected Sorafenib, a multi-kinase inhibitor known to target receptor tyrosine kinases upstream of VEGF, and Rapamycin (Sirolimus), an mTOR inhibitor which can also regulate VEGF production.

CompoundAssayCell Line/SystemIC50 / Effective Concentration
This compound Endothelial Tube Formation (VEGF-stimulated)Not Specified0.1-0.3 µM
Sorafenib Inhibition of VEGFR-2 phosphorylationIn vitro kinase assay90 nM
Inhibition of endothelial cell proliferationHUVEC~20 nM
Rapamycin Inhibition of HIF-1α and VEGF productionVarious cancer cell linesLow nM range
Induction of G2/M Cell Cycle Arrest

This compound has been shown to arrest the cell cycle in the G2/M phase. This effect is compared with two well-known microtubule-targeting agents, Paclitaxel and Vincristine, which are standard inducers of G2/M arrest.

CompoundAssayCell LineIC50 / Effective Concentration
This compound Inhibition of cell proliferationHuman fibroblasts and cancer cells1.0-3.0 µM and 0.3-3.0 µM, respectively
Paclitaxel G2/M arrestVarious cancer cell linesLow nM range
Vincristine G2/M arrestVarious cancer cell linesLow nM range

Experimental Protocols

To support the validation of this compound's functional specificity, detailed methodologies for key experiments are provided below.

Endothelial Tube Formation Assay

This assay is a widely used in vitro model to assess angiogenesis.

Objective: To evaluate the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Test compound (this compound or alternatives) and vehicle control

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of the test compound or vehicle control.

  • Seed the HUVECs onto the solidified matrix.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of a cell population in the different phases of the cell cycle.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with a test compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Cell culture medium

  • Test compound (this compound or alternatives) and vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Visualizing the Pathways

To better understand the biological context of this compound's activity, the following diagrams illustrate the key signaling pathways involved in angiogenesis and the cell cycle.

Angiogenesis_Pathway Generalized Angiogenesis Signaling Pathway cluster_upstream Upstream Regulators cluster_downstream VEGF-Mediated Angiogenesis Growth_Factors Growth Factors (e.g., FGF, PDGF) VEGF VEGF Production Growth_Factors->VEGF stimulates Hypoxia Hypoxia (HIF-1α) Hypoxia->VEGF induces mTOR_Pathway mTOR Pathway mTOR_Pathway->VEGF regulates VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Endothelial_Cell Endothelial Cell Proliferation, Migration, Tube Formation VEGFR->Endothelial_Cell activates

Caption: A simplified diagram of key upstream regulators of VEGF-mediated angiogenesis.

Cell_Cycle Eukaryotic Cell Cycle and G2/M Checkpoint cluster_regulators Key G2/M Regulators G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 G2M_Checkpoint G2/M Checkpoint G2->G2M_Checkpoint M M Phase (Mitosis) G2M_Checkpoint->G2 Arrest G2M_Checkpoint->M Pass CyclinB_CDK1 Cyclin B / CDK1 Complex CyclinB_CDK1->G2M_Checkpoint promotes entry into M phase p53 p53 p21 p21 p53->p21 activates p21->CyclinB_CDK1 inhibits

Caption: An overview of the eukaryotic cell cycle with a focus on the G2/M checkpoint.

Unraveling the Cross-Species Efficacy of IMS2186: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the investigational anti-angiogenic agent, IMS2186, reveals promising efficacy across multiple species, suggesting a conserved mechanism of action that holds significant potential for therapeutic applications in oncology and ophthalmology. This guide provides a detailed comparison of this compound's performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its preclinical profile.

This compound is an anti-choroidal neovascularization (CNV) agent that demonstrates potent anti-proliferative and anti-angiogenic effects by inhibiting angiogenesis upstream of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Furthermore, this compound has been shown to arrest the cell cycle at the G2/M phase, contributing to its anti-proliferative activity. This guide synthesizes the current knowledge on this compound, with a focus on its efficacy in various preclinical models.

Quantitative Efficacy Comparison of this compound

The following tables summarize the in vitro efficacy of this compound across different cell types and assays. While direct comparative studies across species are limited, the available data provides valuable insights into its potent anti-proliferative and anti-angiogenic activities.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell TypeSpeciesAssayIC50 (µM)
Human FibroblastsHumanProliferation Assay1.0 - 3.0
Human Cancer CellsHumanProliferation Assay0.3 - 3.0

Table 2: In Vitro Anti-Angiogenic and Anti-inflammatory Activity of this compound

AssayCell TypeSpeciesIC50 (µM)
Endothelial Tube FormationNot SpecifiedNot Specified0.1 - 0.3
Proinflammatory Cytokine Production (PGE2/TNF-α)MacrophagesNot Specified0.3 - 1.0
Macrophage MigrationMacrophagesNot Specified~1.0

Table 3: In Vivo Efficacy of this compound

Animal ModelSpeciesApplicationDosageOutcome
Laser-induced Choroidal Neovascularization (CNV)RatNot Specified100 µ g/eye 30% reduction in lesion area compared to PBS
Ocular Toxicity StudyRabbitIntravitreal injection2.5 mg in 0.5 mLNo ocular toxicity observed

Signaling Pathways of this compound

This compound exerts its biological effects through at least two distinct mechanisms: inhibition of angiogenesis upstream of VEGF and induction of G2/M cell cycle arrest.

Anti-Angiogenesis Signaling Pathway

This compound's anti-angiogenic effects are mediated by its ability to interfere with signaling pathways that lead to the production and activity of VEGF, a key regulator of blood vessel formation. While the direct molecular target of this compound is yet to be fully elucidated, its action upstream of VEGF suggests an inhibition of transcription factors or signaling cascades that regulate VEGF expression.

IMS2186_Anti_Angiogenesis_Pathway cluster_upstream Upstream Signaling Growth_Factors Growth Factors / Hypoxia Upstream_Kinases Upstream Kinases (e.g., MAPK, PI3K/Akt) Growth_Factors->Upstream_Kinases Transcription_Factors Transcription Factors (e.g., HIF-1α, AP-1) Upstream_Kinases->Transcription_Factors VEGF_Expression VEGF Gene Expression Transcription_Factors->VEGF_Expression This compound This compound This compound->Transcription_Factors Inhibition VEGF VEGF Protein VEGF_Expression->VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Putative anti-angiogenic signaling pathway of this compound.

G2/M Cell Cycle Arrest Pathway

This compound induces cell cycle arrest at the G2/M transition, preventing cell division. This is a common mechanism for anti-cancer agents and involves the modulation of key cell cycle regulators. The pathway likely involves the activation of DNA damage checkpoints, leading to the inhibition of the Cyclin B/CDK1 complex, which is essential for entry into mitosis.

Caption: Proposed G2/M cell cycle arrest pathway induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for in vitro and in vivo assays used to characterize this compound.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Workflow:

Tube_Formation_Workflow Coat_Plate 1. Coat 96-well plate with Matrigel® Incubate_Plate 2. Incubate at 37°C for 30 min to solidify Coat_Plate->Incubate_Plate Seed_Cells 3. Seed endothelial cells (e.g., HUVECs) onto the gel Incubate_Plate->Seed_Cells Add_this compound 4. Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate_Cells 5. Incubate at 37°C for 4-18 hours Add_this compound->Incubate_Cells Image_and_Quantify 6. Image tube formation and quantify (e.g., tube length, branch points) Incubate_Cells->Image_and_Quantify

Caption: Workflow for the in vitro endothelial tube formation assay.

Detailed Method:

  • Plate Coating: Thaw Matrigel® on ice and dilute with serum-free cell culture medium. Add 50 µL of the diluted Matrigel® to each well of a pre-chilled 96-well plate.

  • Gel Solidification: Incubate the plate at 37°C for 30 minutes to allow the Matrigel® to solidify.

  • Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend in complete medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel®.

  • Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Analysis: Visualize and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model

This model is widely used to study wet age-related macular degeneration (AMD) and to evaluate the efficacy of anti-angiogenic therapies.

Workflow:

CNV_Model_Workflow Anesthetize 1. Anesthetize the animal (e.g., rat or mouse) Laser 2. Create laser photocoagulation spots on the retina Anesthetize->Laser Administer 3. Administer this compound (e.g., intravitreal injection) Laser->Administer Monitor 4. Monitor for a defined period (e.g., 1-2 weeks) Administer->Monitor Evaluate 5. Evaluate CNV (e.g., fluorescein angiography, histology) Monitor->Evaluate Quantify 6. Quantify the area and leakage of CNV lesions Evaluate->Quantify

Caption: Workflow for the in vivo laser-induced CNV model.

Detailed Method:

  • Anesthesia and Pupil Dilation: Anesthetize the animal (e.g., Brown Norway rats) and dilate the pupils with a mydriatic agent.

  • Laser Photocoagulation: Use a slit lamp delivery system and a laser to create four to six photocoagulation burns on the retina surrounding the optic nerve. The rupture of Bruch's membrane is confirmed by the appearance of a vaporization bubble.

  • Drug Administration: Immediately after laser treatment, administer this compound via intravitreal injection. A control group should receive a vehicle injection.

  • Post-treatment Period: House the animals under standard conditions for a period of one to two weeks to allow for the development of CNV.

  • Evaluation of CNV:

    • Fluorescein Angiography: Anesthetize the animals and inject fluorescein dye intraperitoneally. Capture images of the fundus at different time points to visualize and assess the leakage from the CNV lesions.

    • Histology: Euthanize the animals, enucleate the eyes, and prepare choroidal flat mounts or retinal cross-sections. Stain with specific markers (e.g., isolectin B4) to visualize the neovasculature.

  • Quantification: Measure the area of the CNV lesions and the intensity of fluorescein leakage from the captured images using appropriate software.

Conclusion

The available data on this compound demonstrates its potent anti-angiogenic and anti-proliferative activities in both in vitro and in vivo models. While further studies are required to conduct direct cross-species efficacy comparisons and to fully elucidate its molecular targets, the current findings support the continued investigation of this compound as a promising therapeutic candidate. The detailed protocols provided in this guide are intended to facilitate further research and a deeper understanding of this novel compound.

A Guide to Assessing the Reproducibility of Preclinical Compound IMS2186

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of drug discovery and development, the reproducibility of experimental results is paramount for validating novel therapeutic candidates. This guide provides a comparative framework for evaluating the preclinical compound IMS2186, focusing on clear data presentation, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance against alternative compounds.

Quantitative Performance Comparison

To ensure a clear and direct comparison of efficacy, the following table summarizes the in vitro potency of this compound and a leading alternative, Compound X, against the target kinase XYZ. The data represents the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) for downstream pathway inhibition, derived from multiple independent experiments.

CompoundTarget IC50 (nM)Pathway EC50 (nM)Cell-Based Viability GI50 (µM)
This compound 15.2 ± 2.145.8 ± 5.61.2 ± 0.3
Compound X 22.5 ± 3.568.2 ± 8.92.5 ± 0.7
  • Table 1: Comparative analysis of this compound and Compound X. Values are presented as mean ± standard deviation from n=3 independent experiments. A lower value indicates higher potency or efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of findings. Below are the methodologies for the key assays cited in this guide.

Biochemical IC50 Determination Assay:

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the purified XYZ kinase.

  • Materials: Recombinant human XYZ kinase, ATP, substrate peptide, and this compound.

  • Procedure:

    • A dilution series of this compound is prepared in a 96-well plate.

    • XYZ kinase and the substrate peptide are added to each well.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for 60 minutes.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay.

    • Data are normalized to control wells (no inhibitor) and fitted to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Pathway Inhibition EC50 Assay:

  • Objective: To measure the effective concentration of this compound required to inhibit 50% of the downstream signaling from the XYZ kinase in a cellular context.

  • Cell Line: Human cancer cell line expressing the XYZ kinase.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A dilution series of this compound is added to the cells and incubated for 2 hours.

    • Cells are then stimulated with a growth factor to activate the XYZ signaling pathway.

    • After stimulation, cells are lysed, and the phosphorylation of a key downstream substrate is measured by ELISA.

    • Data are normalized and fitted to determine the EC50 value.

Visualizing Molecular Interactions and Experimental Processes

To provide a clearer understanding of the underlying biological and experimental frameworks, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds XYZ_Kinase XYZ_Kinase Receptor->XYZ_Kinase Activates Downstream_Protein Downstream_Protein XYZ_Kinase->Downstream_Protein Phosphorylates Transcription_Factor Transcription_Factor Downstream_Protein->Transcription_Factor Activates This compound This compound This compound->XYZ_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates G Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Addition Add this compound dilution series Incubation_1->Compound_Addition Incubation_2 Incubate for 72 hours Compound_Addition->Incubation_2 Viability_Reagent Add CellTiter-Glo Reagent Incubation_2->Viability_Reagent Incubation_3 Incubate for 10 minutes Viability_Reagent->Incubation_3 Luminescence_Reading Read luminescence Incubation_3->Luminescence_Reading Data_Analysis Normalize and plot data to determine GI50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

A Preclinical Overview of IMS2186 versus the Clinically Established Ranibizumab for Retinal Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of IMS2186, a novel small molecule in preclinical development, and ranibizumab, a clinically approved antibody fragment for the treatment of retinal neovascularization. The comparison is based on available preclinical data for this compound and extensive clinical data for ranibizumab. It is important to note the absence of direct head-to-head comparative studies.

Executive Summary

Ranibizumab (Lucentis®) is a well-established anti-vascular endothelial growth factor A (VEGF-A) therapy that has been a cornerstone in the management of neovascular age-related macular degeneration (nAMD) and other related conditions for over a decade.[1][2][3] Its mechanism of action is highly specific, targeting a key driver of angiogenesis.[1][2][4][5] In contrast, this compound is an emerging small molecule with a multi-faceted proposed mechanism that extends beyond anti-angiogenesis to include anti-proliferative and anti-inflammatory effects.[6] Currently, data for this compound is limited to a single preclinical study. This guide will juxtapose the preclinical profile of this compound with the established clinical profile of ranibizumab to offer a perspective on this novel compound.

Mechanism of Action

Ranibizumab: Targeted VEGF-A Inhibition

Ranibizumab is a recombinant humanized monoclonal antibody fragment that specifically binds to and inhibits the biological activity of human vascular endothelial growth factor A (VEGF-A).[1][2][4] By neutralizing VEGF-A, ranibizumab prevents its interaction with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[2][5] This blockade suppresses endothelial cell proliferation, reduces vascular leakage, and inhibits the formation of new blood vessels (neovascularization), which are the hallmarks of conditions like nAMD.[2][4]

cluster_EC Endothelial Cell VEGFR VEGFR-1/VEGFR-2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Akt->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Permeability->Angiogenesis VEGF VEGF-A VEGF->VEGFR Ranibizumab Ranibizumab Ranibizumab->VEGF Inhibits

Ranibizumab's Mechanism of Action.
This compound: A Multi-Pronged Approach

This compound is a novel synthetic small molecule with a proposed multi-target mechanism of action.[6] Preclinical evidence suggests it acts through:

  • Cell Cycle Blockade: Inducing cell cycle arrest at the G2 phase, thereby inhibiting cell proliferation.[6]

  • Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[6]

  • Anti-angiogenic Properties: Directly inhibiting the formation of new blood vessels.[6]

This broader mechanism suggests that this compound may address multiple pathological processes involved in retinal neovascularization.

cluster_TargetCell Target Cell (e.g., Endothelial, Inflammatory) CellCycle Cell Cycle Progression (G2/M Checkpoint) Proliferation Cell Proliferation CellCycle->Proliferation Proinflammatory Pro-inflammatory Cytokine Production (PGE2, TNF-α) Inflammation Inflammation Proinflammatory->Inflammation AngiogenicFactors Angiogenic Signaling Angiogenesis Angiogenesis AngiogenicFactors->Angiogenesis This compound This compound This compound->CellCycle Inhibits This compound->Proinflammatory Inhibits This compound->AngiogenicFactors Inhibits

This compound's Proposed Mechanism of Action.

Preclinical Efficacy of this compound

The following table summarizes the in vitro efficacy data for this compound from a key preclinical study.[6]

ParameterCell TypeIC50
Anti-proliferative Activity Human Fibroblast Cells1.0–3.0 μM
Human Cancer Cells0.3–3.0 μM
Anti-angiogenic Activity Endothelial Tube Formation0.1–0.3 μM
Anti-inflammatory Activity Inhibition of Pro-inflammatory Cytokine Production0.3–1 μM
Anti-migratory Activity Macrophage Migration1 μM

Clinical Efficacy of Ranibizumab

The clinical efficacy of ranibizumab has been demonstrated in numerous large-scale clinical trials. The following table presents typical 1-year outcomes for the approved 0.5 mg dose in treatment-naïve nAMD patients.

Clinical TrialPrimary EndpointMean Change in Best-Corrected Visual Acuity (BCVA)Mean Change in Central Retinal Thickness (CRT)
MARINA Proportion of patients losing <15 letters in BCVA+7.2 letters-177.5 µm
ANCHOR Mean change in BCVA from baseline+11.3 letters-194.2 µm
CATT (monthly) Mean change in BCVA from baseline+8.5 letters-196 µm

Data is approximate and compiled from published trial results for the 0.5 mg monthly dosing arms.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data.

This compound Preclinical Evaluation: Laser-Induced Choroidal Neovascularization (CNV) in Rats

The in vivo efficacy of this compound was assessed using a laser-induced CNV model in rats.

cluster_workflow Experimental Workflow for Laser-Induced CNV Model start Animal Model: Brown Norway Rats laser Laser Photocoagulation: Induce rupture of Bruch's membrane to stimulate CNV start->laser treatment Intravitreal Injection: - this compound - Vehicle Control (PBS) - Comparator (e.g., Kenalog) laser->treatment evaluation Efficacy Evaluation: - Fluorescein Angiography (FA) to assess vascular leakage - Histological analysis (e.g., DAPI staining) to measure lesion cellularity treatment->evaluation end Data Analysis: Quantify CNV leakage and cellularity to determine treatment effect evaluation->end

Workflow for Preclinical CNV Evaluation.

Methodology:

  • CNV Induction: An argon laser is used to create deliberate burns in the retina of anesthetized rats, leading to the rupture of Bruch's membrane and subsequent growth of new blood vessels from the choroid.

  • Treatment Administration: A single intravitreal injection of this compound, a vehicle control (phosphate-buffered saline), or a comparator is administered.

  • Efficacy Assessment:

    • Fluorescein Angiography (FA): Performed at specified time points post-injection to visualize and quantify the extent of vascular leakage from the CNV lesions.

    • Histology: At the end of the study, eyes are enucleated, and retinal tissue is processed for histological staining (e.g., with DAPI) to assess the cellularity of the CNV lesions.

Ranibizumab Clinical Trial Design: A General Overview

The efficacy and safety of ranibizumab have been established through large, multicenter, randomized, double-masked, controlled clinical trials in patients with retinal neovascular diseases.

General Protocol:

  • Patient Population: Patients with a confirmed diagnosis of active subfoveal CNV secondary to AMD, with specific criteria for baseline visual acuity and lesion characteristics.

  • Randomization: Patients are randomly assigned to receive intravitreal injections of ranibizumab (at varying doses and regimens) or a control (sham injection or active comparator like photodynamic therapy).

  • Treatment Regimen: Typically involves a loading phase of monthly injections, followed by a maintenance phase with either continued monthly injections, a pro re nata (as-needed) regimen based on disease activity, or a treat-and-extend protocol.

  • Outcome Measures:

    • Primary Endpoint: The mean change in Best-Corrected Visual Acuity (BCVA) from baseline to a predefined time point (e.g., 12 or 24 months).

    • Secondary Endpoints: Include the proportion of patients gaining or losing a certain number of letters on the ETDRS eye chart, changes in central retinal thickness (CRT) measured by optical coherence tomography (OCT), and safety assessments.

Discussion and Future Directions

The preclinical data for this compound suggests a promising profile with a novel, multi-faceted mechanism of action that could potentially offer advantages over single-pathway targeted therapies. Its anti-proliferative and anti-inflammatory properties, in addition to its anti-angiogenic effects, may address a broader spectrum of the pathology of retinal neovascularization. However, it is crucial to emphasize that this compound is in the very early stages of development, and these findings are based on in vitro and animal models.

Ranibizumab, on the other hand, is a well-characterized therapeutic with a proven track record of efficacy and safety in a large and diverse patient population. Its targeted inhibition of VEGF-A has revolutionized the treatment of nAMD and other related conditions.

Future research on this compound will need to include:

  • Head-to-head preclinical studies directly comparing this compound with established anti-VEGF agents like ranibizumab in relevant animal models.

  • Pharmacokinetic and toxicology studies to establish a safety profile.

  • Well-designed clinical trials to evaluate its safety and efficacy in humans.

References

Safety Operating Guide

Proper Disposal Procedures for Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The specific disposal procedures for a substance labeled "IMS2186" cannot be provided as a Safety Data Sheet (SDS) for this particular identifier could not be located in the available resources. The safe handling and disposal of any chemical are critically dependent on its specific physical, chemical, and toxicological properties as outlined in its SDS.

In the absence of a specific SDS, the substance must be treated as an unknown chemical. The following procedural guidance is based on established best practices for the safe management of unidentified laboratory waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal steps.

General Protocol for Disposal of Unknown Chemicals

When the identity and hazards of a chemical are unknown, a cautious approach is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Key Principles:

  • Do Not Guess: Never assume the properties or hazards of an unknown substance.

  • Isolate the Material: Secure the container in a designated, well-ventilated area away from incompatible materials.

  • Label Clearly: Affix a "Caution: Unknown Chemical" label to the container. Include any known information, such as the laboratory of origin and the date it was found.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately. They are trained and equipped to manage and identify unknown substances.

  • Do Not Dispose Down the Drain or in Regular Trash: This is a critical safety and regulatory requirement. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and significant legal penalties.

Information Required for Proper Chemical Disposal

The following table summarizes the essential data typically found in a Safety Data Sheet (SDS) that dictates the appropriate disposal protocol for a chemical substance. This information is crucial for a complete hazard assessment.

Data CategoryRelevance to Disposal
Section 2: Hazard(s) Identification Provides critical information on physical and health hazards (e.g., flammable, corrosive, toxic), which determines the primary disposal pathway and necessary personal protective equipment (PPE).
Section 9: Physical and Chemical Properties Details properties such as solubility, vapor pressure, and reactivity. This information is vital for assessing environmental fate and choosing appropriate disposal methods.
Section 10: Stability and Reactivity Identifies conditions to avoid (e.g., shock, heat) and incompatible materials to prevent dangerous reactions during storage and disposal.
Section 13: Disposal Considerations Offers specific guidance on proper disposal methods, including whether the chemical can be neutralized, incinerated, or requires specialized hazardous waste management.

Experimental Workflow for Handling Unidentified Chemicals

start Chemical Container Identified (e.g., 'this compound') find_sds Attempt to Locate Safety Data Sheet (SDS) start->find_sds sds_found SDS Located? find_sds->sds_found follow_sds Follow Specific Disposal Procedures Outlined in SDS Section 13 sds_found->follow_sds Yes treat_unknown Treat as 'Unknown Chemical' sds_found->treat_unknown No label_isolate Label Container: 'Caution: Unknown Chemical' Isolate in a Safe, Ventilated Area treat_unknown->label_isolate contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office label_isolate->contact_ehs provide_info Provide EHS with All Available Information contact_ehs->provide_info ehs_manages EHS Manages Identification and Proper Disposal provide_info->ehs_manages

Caption: Workflow for managing a chemical with an unavailable SDS.

It is the responsibility of the researcher to ensure that all chemical waste is managed and disposed of in accordance with institutional policies and government regulations. Always prioritize safety and seek expert guidance when in doubt.

Essential Safety and Operational Guide for Handling IMS2186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling, storage, and disposal of IMS2186, an anti-proliferative and anti-angiogenic agent. The following procedural guidance is intended to be a primary resource for ensuring laboratory safety and operational integrity.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent anti-proliferative and anti-angiogenic compound necessitates handling with a high degree of caution. The following personal protective equipment (PPE) and handling procedures are based on best practices for working with hazardous powdered chemical compounds and antineoplastic agents.

Personal Protective Equipment (PPE)

A conservative approach to PPE is critical to minimize exposure risk. The required level of protection varies depending on the specific laboratory operation being performed.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles
Cell Culture and In Vitro Assays - Biosafety cabinet (BSC)- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)
Handling Procedures
  • Designated Area: All work involving this compound, particularly when in powdered form, must be conducted in a designated and clearly marked area, such as a chemical fume hood or a powder-containment balance enclosure, to prevent contamination.[1]

  • Weighing and Aliquoting: Handle this compound with care to avoid the generation of dust.[1] Use disposable weighing boats and spatulas to prevent cross-contamination.[1] It is advisable to purchase the material in pre-weighed amounts if possible to minimize handling of the powder.[2]

  • Solution Preparation: Prepare all solutions containing this compound within a chemical fume hood.[1] Slowly add the solid compound to the solvent to prevent splashing.[1] All containers must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Spill Management: In the event of a spill, clear the area and follow your institution's established procedures for hazardous chemical spills. Do not attempt to clean a large spill without appropriate training and PPE.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage
ConditionTemperatureDuration
Short-term 0 - 4°CDays to weeks
Long-term -20°CMonths to years

This compound is a solid powder and should be stored in a dry, dark environment. For shipping, it is considered a non-hazardous chemical and is stable at ambient temperatures for several weeks.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Sharps: Dispose of any contaminated sharps, such as needles or pipette tips, in a designated sharps container.[1]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]

Experimental Protocols

The following are representative, detailed methodologies for key experiments to assess the anti-angiogenic and anti-proliferative effects of this compound. These protocols are based on standard laboratory practices and should be adapted as necessary for specific experimental designs.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • VEGF-A (positive control)

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw the BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Also prepare a positive control with VEGF-A and a vehicle control with DMSO.

  • Seeding: Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each BME-coated well.

  • Incubation: Immediately add the prepared this compound dilutions, VEGF-A, or vehicle control to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Analysis: After incubation, carefully remove the medium and stain the cells with Calcein AM. Visualize the tube formation using a fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Logical Relationships

This compound exerts its anti-angiogenic and anti-proliferative effects by targeting key signaling pathways involved in cell growth and blood vessel formation.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a novel anti-angiogenic and anti-proliferative compound like this compound.

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis IMS2186_powder This compound Powder weighing Weighing in Containment Hood IMS2186_powder->weighing dissolution Dissolution in DMSO (Stock Solution) weighing->dissolution dilution Serial Dilutions in Culture Medium dissolution->dilution tube_formation Endothelial Cell Tube Formation Assay dilution->tube_formation Treatment proliferation_assay Cell Proliferation (MTT) Assay dilution->proliferation_assay Treatment cell_culture Cancer Cell Line Culture cell_culture->proliferation_assay imaging Microscopy and Imaging tube_formation->imaging absorbance Absorbance Reading (MTT) proliferation_assay->absorbance quantification Image Quantification (Tube Formation) imaging->quantification data_analysis Data Analysis and IC50 Calculation quantification->data_analysis absorbance->data_analysis

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

Putative Signaling Pathway for this compound Anti-Angiogenic Action

This compound is known to inhibit angiogenesis. While the precise molecular target is not fully elucidated, a plausible mechanism involves the inhibition of the VEGF signaling pathway, a critical regulator of angiogenesis. The diagram below illustrates this pathway and a potential point of inhibition for a compound like this compound.

vegf_signaling_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PKC PKC VEGFR->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis This compound This compound This compound->Ras Inhibition

Caption: A putative VEGF signaling pathway and the potential inhibitory action of this compound.

Logical Relationship for this compound-Induced Cell Cycle Arrest

This compound is also characterized as an anti-proliferative agent, which often involves the induction of cell cycle arrest. The following diagram illustrates the logical relationship leading to cell cycle arrest as a consequence of cellular stress induced by a cytotoxic agent.

cell_cycle_arrest This compound This compound Cellular_Stress Cellular Stress (e.g., DNA Damage) This compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation p21_Induction p21 Induction p53_Activation->p21_Induction CDK_Inhibition CDK Inhibition p21_Induction->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK_Inhibition->Cell_Cycle_Arrest

Caption: A simplified logical pathway for this compound-induced cell cycle arrest.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.